[3-(Dimethylamino)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUXZVSDDHCTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178068 | |
| Record name | m-(Dimethylamino)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23501-93-1 | |
| Record name | 3-(Dimethylamino)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23501-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Dimethylamino)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023501931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Dimethylamino)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(dimethylamino)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [3-(Dimethylamino)phenyl]methanol
This technical guide provides a comprehensive overview of the core basic properties of [3-(Dimethylamino)phenyl]methanol, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations of key concepts.
Core Chemical and Physical Properties
This compound, also known as 3-(hydroxymethyl)-N,N-dimethylaniline, is an aromatic amino alcohol. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23501-93-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Physical Form | Liquid (at 20°C) | [1] |
| Boiling Point | 282-283 °C | [1] |
| Density | 1.056 g/mL at 25 °C | [1] |
| Refractive Index | 1.577 (at 20°C) | [1] |
Spectroscopic Data
While publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the analysis of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the N,N-dimethyl protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons would be a singlet around δ 4.6 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on concentration and solvent. The two methyl groups on the nitrogen would appear as a sharp singlet at approximately δ 2.9 ppm.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the N-methyl carbons. The aromatic carbons would resonate in the δ 110-150 ppm region. The benzylic carbon (C-OH) would be expected around δ 65 ppm, and the N-methyl carbons would appear at approximately δ 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 2800-3100 cm⁻¹. The C-N stretching of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 151. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable benzylic cation, or the loss of the hydroxyl group. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of an iminium ion.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 3-(dimethylamino)benzoic acid or its corresponding ester.
Workflow for the Reduction of 3-(Dimethylamino)benzoic Acid:
Caption: Synthetic workflow for this compound.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(dimethylamino)benzoic acid in a dry ethereal solvent (such as diethyl ether or tetrahydrofuran) is prepared.
-
Reduction: The flask is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
-
Workup: After the reaction is complete, the mixture is cooled again in an ice bath and quenched by the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is to safely decompose the excess reducing agent and precipitate the aluminum salts.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Purification by Vacuum Distillation
Due to its high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.
Workflow for Vacuum Distillation:
Caption: Purification via vacuum distillation.
Methodology:
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distillation flask, a fractionating column (optional, for better separation), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Distillation: The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar. The system is evacuated to the desired pressure, and the flask is heated gently.
-
Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of the compound at that pressure is collected in the receiving flask.
Basicity and Solubility
pKa: The basicity of this compound is attributed to the lone pair of electrons on the nitrogen atom of the dimethylamino group. The pKa of the conjugate acid (the protonated amine) is expected to be in the range of 4-5, typical for N,N-dimethylanilines. The electron-withdrawing effect of the hydroxymethyl group at the meta position would slightly decrease the basicity compared to N,N-dimethylaniline itself.
Solubility: Due to the presence of the polar hydroxyl group and the basic nitrogen atom, this compound is expected to have some solubility in water. It is likely to be freely soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate.
Biological Activity
There is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound. However, the broader class of aminobenzyl alcohols and benzyl alcohol derivatives has been investigated for various biological effects. Some studies have explored the cytotoxic effects of substituted benzyl alcohols against cancer cell lines. For instance, research on related structures suggests that modifications to the aminobenzyl alcohol scaffold can influence their biological properties. Further research is needed to elucidate the specific pharmacological profile of this compound.
Safety Information
This compound is associated with certain hazards. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to [3-(Dimethylamino)phenyl]methanol (CAS: 23501-93-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of [3-(Dimethylamino)phenyl]methanol. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.
Core Physicochemical Properties
This compound is a substituted aromatic alcohol. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 23501-93-1 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Physical Form | Liquid (at 20°C) |
| Boiling Point | 282-283 °C |
| Density | 1.056 g/mL (at 25°C) |
| Refractive Index | 1.577 |
Synthesis and Experimental Protocols
Experimental Protocol: Reduction of 3-(Dimethylamino)benzaldehyde with Sodium Borohydride
This protocol describes a common and effective method for the reduction of an aromatic aldehyde to its corresponding alcohol.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(dimethylamino)benzaldehyde (1 equivalent) in methanol (or ethanol) under stirring at room temperature.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride.
-
Solvent Removal: Remove the bulk of the organic solvent using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the expected spectral features are outlined below based on the compound's structure. Researchers should obtain and interpret their own analytical data for confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9-3.0 | s | 6H | -N(CH₃)₂ |
| ~4.5-4.6 | s | 2H | -CH₂OH |
| ~6.7-7.3 | m | 4H | Aromatic Protons |
| ~2.0-3.0 | br s | 1H | -OH (exchangeable) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~40-41 | -N(CH₃)₂ |
| ~64-65 | -CH₂OH |
| ~112-130 | Aromatic Carbons |
| ~140-142 | Aromatic Carbon (C-OH) |
| ~150-151 | Aromatic Carbon (C-N) |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Tertiary Amine |
| 1250-1000 | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z = 134, and cleavage of the benzylic C-C bond.
Applications in Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for a variety of chemical transformations.
-
Pharmaceutical Intermediates: The structural motif of a dimethylamino group on a phenyl ring is present in numerous biologically active compounds. This compound can be a precursor for the synthesis of novel therapeutic agents.
-
Ligand Synthesis: The tertiary amine functionality can be utilized for the synthesis of ligands for metal catalysts.
-
Derivatization: The hydroxyl group can be readily converted to other functional groups such as ethers, esters, and halides, enabling further molecular elaboration.
An In-depth Technical Guide to the Molecular Structure of [3-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of [3-(Dimethylamino)phenyl]methanol. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key building block or intermediate in the synthesis of novel therapeutic agents.
Molecular Structure and Chemical Properties
This compound, with the CAS number 23501-93-1, is an aromatic alcohol and a tertiary amine. Its structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a dimethylamino group (-N(CH₃)₂) at the meta position. This bifunctional nature makes it a versatile reagent in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| CAS Number | 23501-93-1 | [1][2][3] |
| Appearance | Colorless to Yellow Liquid | [4] |
| Boiling Point | 282-283 °C (lit.) | [5] |
| Density | 1.056 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.577 (lit.) | [5] |
| MDL Number | MFCD00017342 | [1][2] |
Synthesis and Experimental Protocols
Protocol 1: Reduction of 3-(Dimethylamino)benzaldehyde
This protocol outlines the reduction of 3-(dimethylamino)benzaldehyde to this compound using a mild reducing agent such as sodium borohydride.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Detailed Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-(dimethylamino)benzaldehyde in anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reduction: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) in small portions to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Reduction of 3-(Dimethylamino)benzoic Acid
This protocol describes the reduction of 3-(dimethylamino)benzoic acid to the corresponding alcohol using a more powerful reducing agent like lithium aluminum hydride (LAH).
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.
Detailed Methodology:
-
LAH Suspension: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1.5 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Dissolve 1.0 equivalent of 3-(dimethylamino)benzoic acid in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Quenching (Fieser workup): After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and sequentially add deionized water (x mL), 15% aqueous sodium hydroxide (x mL), and then deionized water (3x mL), where x is the number of grams of LAH used.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Spectroscopic Data and Characterization
While publicly available spectra for this compound are limited, the following tables summarize the expected spectroscopic characteristics based on its molecular structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.8-6.9 | m | 3H | Ar-H |
| ~4.6 | s | 2H | -CH₂OH |
| ~2.95 | s | 6H | -N(CH₃)₂ |
| Variable | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | Ar-C-N |
| ~142 | Ar-C-CH₂OH |
| ~129 | Ar-CH |
| ~117 | Ar-CH |
| ~113 | Ar-CH |
| ~112 | Ar-CH |
| ~65 | -CH₂OH |
| ~41 | -N(CH₃)₂ |
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300-1000 | Strong | C-O stretch (primary alcohol) |
| 1250-1000 | Medium-Strong | C-N stretch (tertiary amine) |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 151 | Molecular ion [M]⁺ |
| 134 | [M - OH]⁺ |
| 122 | [M - CH₂OH]⁺ |
| 107 | [M - N(CH₃)₂]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Applications in Drug Development and Medicinal Chemistry
Substituted benzyl alcohols are important structural motifs in a variety of biologically active molecules and approved drugs.[6][7] The dimethylamino functionality is also a common pharmacophore found in numerous FDA-approved drugs, contributing to properties such as solubility, receptor binding, and metabolic stability.
While specific biological activities for this compound are not extensively documented, its structure suggests potential as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS). For instance, the structurally related compound, Tramadol, a well-known analgesic, features a dimethylaminomethyl group attached to a substituted cyclohexanol ring. The synthesis of Tramadol and its analogs often involves the use of organometallic reagents with substituted benzaldehydes or similar precursors, highlighting the utility of compounds like this compound in constructing complex molecular architectures for drug discovery.
Logical Relationship in Drug Discovery:
Caption: Role of this compound as a building block in a drug discovery workflow.
The presence of both a nucleophilic amine and a functionalizable alcohol group allows for diverse chemical modifications, making this compound an attractive starting material for the generation of compound libraries for high-throughput screening.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for understanding the chemical nature and potential applications of this compound. Further experimental investigation is encouraged to fully elucidate its properties and utility in the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 23501-93-1 (3-(Dimethylamino)phenyl)methanol AKSci 1578AB [aksci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of [3-(Dimethylamino)phenyl]methanol
This technical guide provides a comprehensive overview of the primary synthetic pathways for [3-(Dimethylamino)phenyl]methanol, a key intermediate in the development of various pharmaceutical compounds and research chemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details several viable synthetic routes, complete with experimental protocols and comparative data.
Introduction
This compound, also known as 3-(hydroxymethyl)-N,N-dimethylaniline, is a substituted aromatic alcohol. Its structure, featuring both a reactive benzyl alcohol moiety and a tertiary amine, makes it a versatile building block in medicinal chemistry. This guide will explore three principal synthetic strategies for its preparation:
-
Pathway 1: Reduction of 3-(Dimethylamino)benzaldehyde
-
Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde with Dimethylamine
-
Pathway 3: N,N-Dimethylation of 3-Aminobenzyl Alcohol
Each pathway will be discussed in detail, including the underlying chemical principles, experimental procedures, and relevant quantitative data.
Synthetic Pathways
Pathway 1: Reduction of 3-(Dimethylamino)benzaldehyde
This is a direct and efficient one-step method for the synthesis of this compound. The carbonyl group of the starting aldehyde is selectively reduced to a primary alcohol using a suitable reducing agent.
Experimental Protocol: Reduction using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 3-(dimethylamino)benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary for Pathway 1
| Parameter | Value |
| Starting Material | 3-(Dimethylamino)benzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Stoichiometry (Reducing Agent) | 1.1 - 1.5 equivalents |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 3 hours |
| Yield | >90% (Typical) |
Reaction Pathway Diagram
Caption: Reduction of 3-(Dimethylamino)benzaldehyde.
Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde
This pathway involves the reaction of 3-hydroxybenzaldehyde with dimethylamine in the presence of a reducing agent to form the target product. This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-hydroxybenzaldehyde (1.0 equivalent) and dissolve it in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Amine Addition: Add dimethylamine (in a suitable form, e.g., a solution in THF or as dimethylamine hydrochloride with a base like triethylamine) (1.5 - 2.0 equivalents). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Quantitative Data Summary for Pathway 2
| Parameter | Value |
| Starting Materials | 3-Hydroxybenzaldehyde, Dimethylamine |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Stoichiometry (Amine) | 1.5 - 2.0 equivalents |
| Stoichiometry (Reducing Agent) | 1.5 - 2.0 equivalents |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours |
| Yield | 70-85% (Typical) |
Reaction Workflow Diagram
Technical Guide: [3-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [3-(Dimethylamino)phenyl]methanol (CAS No. 23501-93-1), a substituted benzyl alcohol derivative. The document details its chemical identity, physicochemical properties, and a detailed, two-step experimental protocol for its synthesis from 3-nitrobenzoic acid. Due to the limited publicly available data on its specific biological functions, this guide focuses on the foundational chemical and synthetic aspects of the compound. The information is intended to support researchers in chemical synthesis, materials science, and early-stage drug discovery.
Chemical Identity and Properties
The compound specified by the topic this compound is systematically named (3-(Dimethylamino)phenyl)methanol according to IUPAC nomenclature. It is also commonly referred to as 3-(Dimethylamino)benzyl alcohol.
Quantitative Physicochemical Data
The key physicochemical properties of (3-(Dimethylamino)phenyl)methanol are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 23501-93-1 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Physical Form | Liquid (at 20°C) | [1] |
| Boiling Point | 282-283 °C (lit.) | [1] |
| Density | 1.056 g/mL (at 25°C, lit.) | [1] |
| Refractive Index | 1.577 (lit.) | [1] |
| Purity Specification | ≥98% (GC) | [1] |
| MDL Number | MFCD00017342 | [1] |
Synthesis and Experimental Protocols
(3-(Dimethylamino)phenyl)methanol can be synthesized via a two-step process starting from 3-nitrobenzoic acid. The first step involves the reductive methylation of 3-nitrobenzoic acid to form the key intermediate, 3-(dimethylamino)benzoic acid. The second step is the reduction of this carboxylic acid to the corresponding primary alcohol.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Two-step synthesis of (3-(Dimethylamino)phenyl)methanol.
Step 1: Preparation of 3-(N,N-Dimethylamino)benzoic Acid
This protocol is adapted from patent literature describing the reductive methylation of 3-nitrobenzoic acid.[2][3]
Materials:
-
3-Nitrobenzoic acid
-
Methanol
-
Palladium on carbon catalyst (e.g., 3% Pd/C)
-
Hydrogen gas (H₂)
-
Formaldehyde solution (e.g., 37% in water or 50% in methanol)
-
Pressurized reaction vessel (hydrogenator)
Procedure:
-
Catalyst and Reactant Charging: In a suitable laboratory pressure reactor, charge a solution of 3-nitrobenzoic acid (1.0 molar equivalent) in methanol. The concentration should be sufficient to ensure all reactants and products remain dissolved at the reaction temperature (e.g., a 20-25% w/w solution).[3]
-
First Hydrogenation (Reduction to Amine): Add the palladium-on-carbon catalyst to the solution. Pressurize the reactor with hydrogen gas (e.g., up to 40 psi).[3] Heat the reaction mixture to a controlled temperature (e.g., 55-60°C). The reaction is exothermic and should be monitored. Continue the reaction until the theoretical amount of hydrogen (3 molar equivalents) is consumed, indicating the complete reduction of the nitro group to an amine.[3]
-
Second Hydrogenation (Reductive Methylation): After the initial reduction is complete, re-pressurize the reactor with hydrogen. Add a solution of formaldehyde (at least 2.0 molar equivalents) to the reaction mixture in a controlled and continuous manner over a period of time (e.g., 2 hours). During the addition, maintain the reaction temperature (e.g., 50-70°C).[2][3]
-
Reaction Completion and Catalyst Removal: After the formaldehyde addition is complete, maintain the reaction at temperature under hydrogen pressure until hydrogen uptake ceases. Cool the reaction mixture and filter it to recover the catalyst.
-
Isolation: The resulting solution contains 3-(dimethylamino)benzoic acid. The product can be isolated by concentrating the methanolic solution by distillation and cooling to precipitate the solid product, which is then collected by filtration, washed, and dried.[3]
Step 2: Reduction of 3-(Dimethylamino)benzoic Acid to (3-(Dimethylamino)phenyl)methanol
This is a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol using lithium aluminum hydride (LiAlH₄).[4][5][6][7]
Materials:
-
3-(Dimethylamino)benzoic acid (from Step 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid or Sodium hydroxide solution
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a suspension of LiAlH₄ (e.g., 1.25 molar equivalents) in anhydrous ether.[4]
-
Addition of Reactant: Dissolve 3-(dimethylamino)benzoic acid (1.0 molar equivalent) in anhydrous ether and add this solution to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[4]
-
Reaction and Quenching: After the addition is complete, continue stirring for an additional 15-30 minutes. Cool the flask in an ice-water bath. Cautiously add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas and must be performed with extreme care.
-
Workup: Add 10% sulfuric acid or sodium hydroxide solution to the flask until a clear solution is obtained.[4] Transfer the contents to a separatory funnel.
-
Extraction and Isolation: Separate the ether layer. Extract the aqueous layer with two additional portions of ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude residue, (3-(dimethylamino)phenyl)methanol, can be purified by vacuum distillation to yield the final liquid product.[7]
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a lack of specific data on the biological activity, pharmacological profile, or signaling pathway involvement of (3-(Dimethylamino)phenyl)methanol. While the dimethylamino pharmacophore is present in numerous FDA-approved drugs with diverse clinical applications, this general observation cannot be extrapolated to predict the specific activity of this particular molecule.[8]
Studies on structurally related benzyl alcohols have explored their effects on various biological systems. For example, benzyl alcohol itself can modulate membrane fluidity and inhibit certain enzyme and transport activities.[9][10] However, there are no specific studies linking (3-(Dimethylamino)phenyl)methanol to any signaling cascade or therapeutic target.
Professionals in drug development should consider this compound a novel chemical entity. Any investigation into its potential biological effects would require initial screening and de novo characterization.
Conclusion
(3-(Dimethylamino)phenyl)methanol is a well-characterized organic compound with established physical properties. Its synthesis is achievable through a robust two-step process involving reductive methylation followed by carboxylic acid reduction. This guide provides detailed protocols to facilitate its preparation in a laboratory setting. Currently, there is no documented evidence of its specific biological activity or its role in any signaling pathways, presenting an opportunity for novel exploratory research in medicinal chemistry and pharmacology.
References
- 1. 23501-93-1 (3-(Dimethylamino)phenyl)methanol AKSci 1578AB [aksci.com]
- 2. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]
- 3. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]
- 6. homework.study.com [homework.study.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
[3-(Dimethylamino)phenyl]methanol] physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(Dimethylamino)phenyl]methanol is an aromatic amino alcohol that holds interest within the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in reactions, and purification.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 282-283 °C (lit.) | [1] |
| Density | 1.056 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.577 (lit.) | [1] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 23501-93-1 | [1] |
| InChI | 1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 | [1] |
| InChIKey | YTUXZVSDDHCTBZ-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)c1cccc(CO)c1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3-(dimethylamino)benzoic acid or its corresponding aldehyde. Below is a representative experimental protocol for its synthesis via the reduction of 3-(dimethylamino)benzaldehyde.
Experimental Protocol: Reduction of 3-(Dimethylamino)benzaldehyde
Objective: To synthesize this compound by the reduction of 3-(dimethylamino)benzaldehyde.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)benzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Spectroscopic Data
-
¹H NMR: Expected signals would include singlets for the dimethylamino protons, a singlet or triplet for the benzylic alcohol proton, a singlet or doublet for the methylene protons adjacent to the alcohol, and multiplets for the aromatic protons.
-
¹³C NMR: Resonances for the methyl carbons of the dimethylamino group, the methylene carbon, and the aromatic carbons are expected.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the alcohol group, C-H stretches from the aromatic and alkyl groups, C-N stretching, and C=C stretching from the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
-
Signal Word: Warning[1]
-
Hazard Statements:
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Logical Workflow: Synthesis of this compound
The following diagram illustrates the synthetic workflow described in the experimental protocol.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dimethylamino-phenyl group is a common pharmacophore. For instance, related Mannich bases have been investigated for a range of biological activities. The primary utility of this compound in drug development is as a versatile intermediate for the synthesis of target molecules with potential therapeutic applications. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.
References
Spectroscopic Analysis of [3-(Dimethylamino)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for [3-(Dimethylamino)phenyl]methanol, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. It also outlines the standard experimental protocols for obtaining such data.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of functional groups and the overall molecular structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.2 | t | 1 | Ar-H |
| ~6.7-6.8 | m | 3 | Ar-H |
| ~4.6 | s | 2 | -CH₂OH |
| ~2.9 | s | 6 | -N(CH₃)₂ |
| Variable (broad) | s | 1 | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~151 | Ar-C-N |
| ~142 | Ar-C-CH₂OH |
| ~129 | Ar-C-H |
| ~117 | Ar-C-H |
| ~113 | Ar-C-H |
| ~112 | Ar-C-H |
| ~65 | -CH₂OH |
| ~40 | -N(CH₃)₂ |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1250 | Strong | C-N stretch (aromatic amine) |
| 1250-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Possible Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 134 | [M-OH]⁺ |
| 122 | [M-CH₂OH]⁺ |
| 106 | [M-N(CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Spectral Interpretation
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the dimethylamino protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the meta-substitution. The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the six protons of the dimethylamino group will also be a singlet. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the different carbon environments in the molecule. The carbon attached to the nitrogen will be significantly downfield, as will the aromatic carbon bearing the methylene alcohol group. The two methyl carbons of the dimethylamino group will be equivalent and appear as a single peak.
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band typical of alcohols.[1][2][3][4][5] Aromatic C-H and C=C stretching vibrations will also be present.[1] A strong C-N stretching absorption will indicate the presence of the aromatic amine, and a strong C-O stretching band will confirm the primary alcohol functionality.[2]
Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak is expected at m/z 151. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and alpha cleavage.[6] For this molecule, fragmentation may also involve the loss of the dimethylamino group or rearrangement to form the stable tropylium ion.
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the deuterium lock signal of the solvent.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount of the compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[7]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is suitable.
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common technique for structural elucidation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the molecular structure. The positive identification of benzyl alcohol and its derivatives can be achieved by observing a distinct molecular ion and characteristic fragment peaks.[8]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the analytical process.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship in spectral data analysis for structural verification.
References
- 1. prezi.com [prezi.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. connectsci.au [connectsci.au]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of [3-(Dimethylamino)phenyl]methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of [3-(Dimethylamino)phenyl]methanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility and provides detailed, established experimental protocols for its determination. This allows researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent choices.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Clear, colorless to yellow or light brown liquid |
| Boiling Point | 282-283 °C |
| Density | 1.056 g/mL at 25 °C |
Note: Data sourced from publicly available safety data sheets and chemical supplier information.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are polar and capable of hydrogen bonding, while the phenyl ring is non-polar.
Based on its structure, a qualitative solubility profile in common organic solvents can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The hydroxyl group of the solvent can hydrogen bond with both the hydroxyl and dimethylamino groups of the solute. |
| Polar Aprotic Solvents (e.g., Acetone, DMSO) | Moderate to High | The polar nature of the solvent can interact with the polar functional groups of the solute. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The non-polar phenyl ring will interact favorably with non-polar solvents, but the polar functional groups will limit overall solubility. |
Experimental Protocols for Solubility Determination
Since this compound is a liquid at room temperature, its solubility in other liquids is often described in terms of miscibility. The following protocols can be used to determine both qualitative miscibility and quantitative solubility.
3.1. Qualitative Miscibility Determination
This method provides a rapid assessment of whether two liquids are miscible.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, hexane)
-
Small test tubes with stoppers
-
Pipettes
Procedure:
-
Add 1 mL of the chosen solvent to a clean, dry test tube.
-
Using a separate pipette, add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 10-20 seconds.
-
Allow the mixture to stand and observe.
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.
-
3.2. Quantitative Solubility Determination by the Isothermal Saturation Method
This gravimetric method is a standard procedure for determining the exact solubility of a substance in a solvent at a constant temperature.
Materials:
-
This compound
-
Solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with tight-fitting caps
-
Syringe filters (if necessary for separating fine undissolved droplets)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation: Add an excess of this compound to a known volume of the solvent in a vial. An excess is present if a separate layer of the solute is visible after initial mixing.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. If the solute is finely dispersed, centrifugation or a syringe filter may be used to separate the saturated solution.
-
Solvent Evaporation: Carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed evaporating dish or vial.
-
Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to evaporate.
-
Mass Determination: Once the solvent has been completely removed, re-weigh the dish or vial containing the solute residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of saturated solution taken (L))
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the quantitative solubility of this compound in an organic solvent.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
An In-depth Technical Guide to [3-(Dimethylamino)phenyl]methanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(Dimethylamino)phenyl]methanol, also known as 3-(dimethylamino)benzyl alcohol, is an aromatic organic compound with the chemical formula C₉H₁₃NO. It features a phenyl ring substituted with a dimethylamino group at the meta position and a hydroxymethyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for a scientific audience.
Discovery and History
The precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. It is likely that the compound was first prepared as part of broader investigations into substituted benzyl alcohols and aromatic amines in the early to mid-20th century. Its synthesis would have been achievable through established chemical transformations known at the time, such as the reduction of a corresponding carboxylic acid or aldehyde, or the reductive amination of a suitable precursor. While a seminal discovery paper is not apparent, its utility as a chemical intermediate has led to its commercial availability and inclusion in modern chemical supplier catalogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 23501-93-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Clear colorless to yellow to light brown liquid | Thermo Fisher Scientific |
| Boiling Point | 282-283 °C (lit.) | [1] |
| Density | 1.056 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.577 (lit.) | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | Sigma-Aldrich |
| SMILES | CN(C)c1cccc(CO)c1 | [1] |
| InChI Key | YTUXZVSDDHCTBZ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through various established organic chemistry methods. Two common approaches are the reduction of a suitable carbonyl compound and the reductive amination of an aldehyde.
Reduction of 3-(Dimethylamino)benzoic Acid
One plausible and widely used method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid.
Reaction Scheme:
Figure 1: General scheme for the reduction of 3-(Dimethylamino)benzoic Acid.
Detailed Experimental Protocol (Hypothetical based on standard procedures):
A solution of 3-(dimethylamino)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF) (excess), in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Reductive Amination of 3-Formylbenzyl Alcohol
Another viable synthetic route is the reductive amination of 3-formylbenzyl alcohol with dimethylamine.
Reaction Scheme:
Figure 2: General scheme for the reductive amination of 3-Formylbenzyl Alcohol.
Detailed Experimental Protocol (Hypothetical based on standard procedures):
To a solution of 3-formylbenzyl alcohol (1 equivalent) and dimethylamine (in excess, either as a solution in THF or as a gas bubbled through the reaction mixture) in a suitable solvent such as methanol or acetonitrile, a reducing agent like sodium cyanoborohydride (NaBH₃CN) is added portion-wise. The reaction is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by standard methods.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for modifications at both the hydroxyl and the dimethylamino groups.
Synthesis of (3-Hydroxymethylphenyl)trimethylammonium Iodide
The dimethylamino group can be quaternized to form a trimethylammonium salt. This reaction is useful for introducing a cationic group into a molecule.
Experimental Workflow:
Figure 3: Workflow for the synthesis of (3-Hydroxymethylphenyl)trimethylammonium Iodide.
This transformation is a straightforward Sₙ2 reaction where the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the methyl group of methyl iodide.
Oxidation to 3-(Dimethylamino)benzaldehyde
The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 3-(dimethylamino)benzaldehyde, which is another important synthetic intermediate.
Reaction Scheme:
Figure 4: Oxidation of this compound.
Detailed Experimental Protocol (Example using Pyridinium Chlorochromate - PCC):
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), a solution of this compound (1 equivalent) in DCM is added in one portion. The mixture is stirred at room temperature for 2-3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure, and the resulting crude aldehyde can be purified by column chromatography or distillation.
Role in Drug Discovery and Development
While this compound itself is not a known therapeutic agent, its structural motif is present in various biologically active molecules. Substituted benzylamines and benzyl alcohols are common pharmacophores in drug discovery. For example, derivatives of this compound could potentially be explored as intermediates in the synthesis of novel analgesics, antidepressants, or other central nervous system (CNS) active agents. The dimethylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility, basicity (pKa), and ability to cross the blood-brain barrier. The hydroxyl group provides a handle for further chemical modifications, such as esterification or etherification, to create prodrugs or to modulate the biological activity of a lead compound.
Conclusion
This compound is a versatile chemical building block with applications in various areas of organic synthesis. While its historical origins are not prominently documented, its utility is evident from its commercial availability and its role as a precursor to other important synthetic intermediates. The presence of both a nucleophilic dimethylamino group and a modifiable hydroxyl group provides chemists with multiple avenues for constructing more complex molecular architectures. For researchers in drug discovery and development, this compound represents a valuable starting material for the exploration of new chemical entities with potential therapeutic applications. The detailed physicochemical data and synthetic protocols provided in this guide serve as a valuable resource for scientists working with this compound.
References
[3-(Dimethylamino)phenyl]methanol: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(Dimethylamino)phenyl]methanol is a valuable bifunctional organic building block featuring a benzylic alcohol and a tertiary amine. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility lies in its ability to participate in various reactions such as esterification, etherification, oxidation, and as a precursor for the introduction of the 3-(dimethylaminomethyl)phenyl moiety into larger scaffolds. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in experimental setups.
| Property | Value |
| CAS Number | 23501-93-1 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Boiling Point | 282-283 °C |
| Density | 1.056 g/mL at 25 °C |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of a suitable precursor bearing the 3-(dimethylamino)phenyl scaffold with an oxidized benzylic position.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Experimental Protocol: Reduction of 3-(Dimethylamino)benzoic Acid
This protocol describes a general procedure for the synthesis of this compound via the reduction of 3-(Dimethylamino)benzoic acid.
Materials:
-
3-(Dimethylamino)benzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-(Dimethylamino)benzoic acid in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution or suspension of the reducing agent (e.g., LiAlH₄ in THF) is slowly added to the stirred solution of the carboxylic acid via the dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
The resulting precipitate is filtered off and washed with THF or another suitable organic solvent.
-
The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
This compound as a Building Block in Organic Synthesis
The presence of both a nucleophilic tertiary amine and a versatile benzylic alcohol allows this compound to be a key player in the construction of a variety of more complex molecules.
Key Reactions and Synthetic Applications
1. Oxidation to 3-(Dimethylamino)benzaldehyde:
The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 3-(dimethylamino)benzaldehyde, a valuable intermediate in its own right, used in the synthesis of dyes, pharmaceuticals, and as a reagent in analytical chemistry.
Caption: Oxidation of this compound.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, a solution of this compound in anhydrous DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celatom® to remove the chromium salts.
-
The filter cake is washed with additional diethyl ether.
-
The combined filtrates are concentrated under reduced pressure to give the crude 3-(dimethylamino)benzaldehyde.
-
The crude product can be purified by column chromatography or distillation.
2. Etherification and Esterification Reactions:
The hydroxyl group of this compound can readily undergo etherification and esterification reactions, allowing for its incorporation into a wide array of molecular architectures.
Experimental Protocol: Williamson Ether Synthesis (General Procedure)
Materials:
-
This compound
-
A strong base (e.g., sodium hydride, NaH)
-
An alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a stirred suspension of a strong base (e.g., NaH) in an anhydrous solvent, a solution of this compound in the same solvent is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for a period to allow for the formation of the alkoxide.
-
The alkyl halide is then added to the reaction mixture, which is subsequently heated to an appropriate temperature for several hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The resulting ether is purified by column chromatography or distillation.
3. Precursor to Pharmaceutical Ingredients:
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a structural component of analogs of Tramadol and Tapentadol, both of which are centrally acting analgesics. The synthesis of these complex molecules often involves multi-step sequences where the this compound moiety is introduced early in the synthetic route.
Illustrative Synthetic Workflow: Incorporation into a Tramadol Analog
The following diagram illustrates a conceptual workflow for the use of this compound in the synthesis of a Tramadol analog.
Caption: Conceptual workflow for a Tramadol analog synthesis.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, making it an essential intermediate in the preparation of a diverse array of complex organic molecules. The experimental protocols and synthetic workflows provided in this guide are intended to serve as a practical resource for researchers and scientists in the fields of organic chemistry and drug development, facilitating the innovative application of this important chemical entity. As the demand for novel pharmaceuticals and functional materials continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand further.
Methodological & Application
Application Note: Synthesis of [3-(Dimethylamino)phenyl]methanol via Sodium Borohydride Reduction
Introduction
[3-(Dimethylamino)phenyl]methanol is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. This document details a robust and efficient protocol for the synthesis of this compound from 3-dimethylaminobenzaldehyde. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring a high yield and purity of the final product. This process is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[1][2] Sodium borohydride is a preferred reagent for this conversion due to its operational simplicity and high chemoselectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions.[2][3] The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves as the proton source for the intermediate alkoxide.[3][4]
This application note provides a comprehensive experimental protocol, including reaction setup, work-up, purification, and characterization of the final product. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in the successful synthesis of this compound.
Experimental Protocols
Materials and Equipment:
-
3-dimethylaminobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography (optional)
-
Apparatus for recrystallization
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-dimethylaminobenzaldehyde (1.0 eq.) in methanol (approximately 0.25 M concentration).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution.[3] Hydrogen gas evolution may be observed, so ensure adequate ventilation.[3]
2. Reaction Monitoring:
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes.
-
The reaction is typically complete within 1-4 hours at room temperature after the addition of NaBH₄.
3. Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Alternatively, water or dilute HCl can be used.[3]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).[6]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
4. Purification:
-
The crude this compound can be purified by recrystallization or column chromatography.[5]
-
For recrystallization, select a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[7][8][9] A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
-
Dry the crystals under vacuum to obtain the pure this compound.
5. Characterization:
-
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂OH), the N,N-dimethyl protons, and the hydroxyl proton.
-
FT-IR: The spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the disappearance of the strong carbonyl (C=O) peak from the starting aldehyde (typically around 1680-1700 cm⁻¹).
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 3-Dimethylaminobenzaldehyde | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Reducing Agent | ||
| Name | Sodium Borohydride | |
| Molecular Formula | NaBH₄ | |
| Molecular Weight | 37.83 g/mol | |
| Product | ||
| Name | This compound | |
| CAS Number | 23501-93-1 | [10] |
| Molecular Formula | C₉H₁₃NO | [10] |
| Molecular Weight | 151.21 g/mol | [10] |
| Physical Form | Liquid | [11] |
| Boiling Point | 282-283 °C | [11] |
| Density | 1.056 g/mL at 25 °C | [11] |
| Refractive Index | 1.577 | [11] |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | [4] |
| Temperature | 0 °C to Room Temperature | [3] |
| Expected Yield | >90% (typical for NaBH₄ reductions of aldehydes) | |
| Purity | >98% (after purification) | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0228935) [np-mrd.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. reddit.com [reddit.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS 23501-93-1 | (3-(Dimethylamino)phenyl)methanol - Synblock [synblock.com]
- 11. 23501-93-1 (3-(Dimethylamino)phenyl)methanol AKSci 1578AB [aksci.com]
Synthesis of [3-(Dimethylamino)phenyl]methanol via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of [3-(Dimethylamino)phenyl]methanol through the nucleophilic addition of a Grignard reagent to 3-(dimethylamino)benzaldehyde. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and drug development for the synthesis of complex organic molecules. This application note outlines the detailed methodology, including reagent preparation, reaction conditions, work-up, and purification. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
The synthesis of substituted phenylmethanols is a common objective in organic synthesis, as these motifs are present in a wide range of biologically active compounds. The Grignard reaction offers a straightforward and efficient route to these secondary alcohols. In this protocol, methylmagnesium bromide is used as the Grignard reagent, which attacks the electrophilic carbonyl carbon of 3-(dimethylamino)benzaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the desired product, this compound. A critical consideration in Grignard reactions involving substrates with amine functionalities is the potential for the strongly basic Grignard reagent to be quenched by acidic protons on primary or secondary amines. However, the tertiary dimethylamino group in the substrate does not possess an acidic proton and therefore does not require a protection step prior to the Grignard reaction.
Data Presentation
| Parameter | Value | Reference |
| Reactant Information | ||
| 3-(Dimethylamino)benzaldehyde (MW) | 149.19 g/mol | [1][2] |
| 3-(Dimethylamino)benzaldehyde (Density) | 1.072 g/mL | [3][4] |
| 3-(Dimethylamino)benzaldehyde (Boiling Point) | 259.7 °C | [2] |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | Commercially Available | |
| Product Information | ||
| This compound (MW) | 151.21 g/mol | [5] |
| This compound (Boiling Point) | 282-283 °C | [6] |
| Reaction Conditions & Yield | ||
| Reaction Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 1-2 hours | General Protocol |
| Typical Yield | 85-95% (Estimated) | Based on similar reactions |
Experimental Protocol
Materials and Reagents:
-
3-(Dimethylamino)benzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M, for workup if necessary)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Apparatus:
-
Oven-dried, three-neck round-bottom flask
-
Oven-dried dropping funnel and reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
Part A: Grignard Reaction
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon. A drying tube containing calcium chloride should be placed at the top of the condenser.
-
Reagent Preparation: In the reaction flask, dissolve 3-(dimethylamino)benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide (1.1 eq., 3.0 M in diethyl ether) dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of this compound.
References
The Versatile Scaffold: Applications of [3-(Dimethylamino)phenyl]methanol Derivatives in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The [3-(Dimethylamino)phenyl]methanol scaffold and its structural isomers are privileged motifs in medicinal chemistry, serving as crucial building blocks in the synthesis of several clinically significant drugs. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this versatile chemical entity, with a focus on its role in the development of analgesics and agents for neurodegenerative diseases.
Application Note 1: Central Analgesics - The Synthesis of Tapentadol
The this compound core is integral to the synthesis of Tapentadol, a potent centrally-acting analgesic. Tapentadol exhibits a dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a norepinephrine (NE) reuptake inhibitor. This combined action provides effective pain relief for both nociceptive and neuropathic pain, with a potentially more favorable side-effect profile compared to traditional opioids.[1][2]
The synthesis of Tapentadol typically involves a multi-step process where a key intermediate possesses the core structure of a substituted this compound. Often, the synthesis starts with a methoxy-protected precursor to facilitate specific chemical transformations.
Experimental Protocol: Synthesis of a Key Tapentadol Intermediate
This protocol outlines the synthesis of (1R,2R)-3-(3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol, the active pharmaceutical ingredient of Tapentadol, starting from a methoxy-protected precursor.
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-3-methoxybenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C.
-
Slowly add a solution of (S)-3-(dimethylamino)-2-methylpropan-1-one (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Demethylation
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane.
-
Add a demethylating agent, such as hydrobromic acid (HBr) or boron tribromide (BBr3), at a controlled temperature (e.g., 0°C for BBr3).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-4 hours).
-
Quench the reaction carefully with water or methanol.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the crude Tapentadol base.
-
Purify the product by column chromatography or recrystallization to obtain pure (1R,2R)-3-(3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol.
Signaling Pathway of Tapentadol
Tapentadol's dual mechanism of action involves two distinct signaling pathways that work synergistically to produce analgesia.
Caption: Dual mechanism of action of Tapentadol leading to analgesia.
Application Note 2: Cholinesterase Inhibitors for Alzheimer's Disease - The Synthesis of Rivastigmine
Derivatives of the this compound scaffold are also pivotal in the synthesis of cholinesterase inhibitors for the treatment of Alzheimer's disease. One such prominent drug is Rivastigmine, which inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, Rivastigmine helps to improve cognitive function in patients.[3][4] A key intermediate in the synthesis of Rivastigmine is (S)-3-(1-(dimethylamino)ethyl)phenol.
Experimental Protocol: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol
This protocol describes the synthesis of a key chiral intermediate for Rivastigmine starting from 3'-hydroxyacetophenone.
Step 1: Reductive Amination
-
To a solution of 3'-hydroxyacetophenone (1.0 equivalent) in methanol, add dimethylamine (2.0 equivalents, as a solution in THF or as hydrochloride salt with a base).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water and adjust the pH to basic (pH > 9) with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 3-(1-(dimethylamino)ethyl)phenol.
Step 2: Chiral Resolution
-
Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).
-
Add a chiral resolving agent, such as L-(+)-tartaric acid or (S)-(+)-mandelic acid (0.5 equivalents).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and recrystallize from a suitable solvent system to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to liberate the free base of (S)-3-(1-(dimethylamino)ethyl)phenol.
-
Extract the enantiomerically pure product with an organic solvent, dry, and concentrate to yield the desired intermediate.
Signaling Pathway of Cholinesterase Inhibitors
The primary mechanism of action for cholinesterase inhibitors like Rivastigmine is the prevention of acetylcholine degradation in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of action of cholinesterase inhibitors.
Quantitative Data on Cholinesterase Inhibitory Activity
Several derivatives based on the this compound scaffold have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.
| Compound ID | Modification on the Phenyl Ring | Linker | Terminal Amine | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Rivastigmine | 3-(1-(dimethylamino)ethyl) | Carbamate | Ethyl(methyl)amine | 4.15 | 0.037 | [5] |
| Derivative A | 4-((diethylamino)methyl)phenoxy | (CH2)8 | Piperidine | 0.092 | 0.0073 | [6][7] |
| Derivative B | 4-((diethylamino)methyl)phenoxy | (CH2)8 | Dipropylamine | Not specified | 0.0091 | [6][7] |
| Derivative C | 3-(4-(dimethylamino)phenyl) | 7-aminoethoxy-coumarin | - | 0.02 | 7.08 | [8] |
Note: The data presented are for illustrative purposes and have been compiled from various research articles. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Conclusion
The this compound scaffold is a cornerstone in the design and synthesis of medicinally important compounds. Its utility is prominently demonstrated in the development of the analgesic Tapentadol and the anti-Alzheimer's drug Rivastigmine. The synthetic accessibility of this scaffold and the ease of its modification allow for the generation of diverse chemical libraries with a wide range of biological activities. Further exploration of derivatives based on this privileged structure holds significant promise for the discovery of novel therapeutics targeting various diseases.
References
- 1. pnas.org [pnas.org]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the [3-(Dimethylamino)phenyl]methanol Scaffold in the Synthesis of Analgesic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for effective and safe analgesic compounds is a cornerstone of medicinal chemistry. A key structural motif found in several centrally acting analgesics is the [3-(dimethylamino)phenyl] moiety. While [3-(Dimethylamino)phenyl]methanol itself is a basic building block, its core structure is integral to the pharmacological activity of potent analgesics like Tramadol and its derivatives. This document outlines the synthetic applications of this scaffold, focusing on the synthesis of Tramadol, and provides detailed protocols for the synthesis and evaluation of related analgesic compounds.
The dimethylamino group and the phenyl ring are crucial pharmacophoric elements that interact with opioid receptors and monoamine reuptake transporters, contributing to the dual-mechanism analgesic action of these compounds.[1] This application note will detail the synthetic pathways, present key quantitative data, and provide experimental protocols to guide researchers in the development of novel analgesics based on this important chemical scaffold.
Synthetic Applications: The Synthesis of Tramadol
The most prominent application of the [3-(dimethylamino)phenyl] structural core in analgesic synthesis is in the production of Tramadol, a widely used opioid agonist.[2] Tramadol is chemically known as (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.[1] The synthesis of Tramadol is a well-established process that typically involves a Grignard reaction.[3]
A common synthetic route starts with cyclohexanone, which undergoes a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde to yield 2-(dimethylaminomethyl)cyclohexanone.[3] This Mannich base is then reacted with a Grignard reagent, 3-methoxyphenylmagnesium bromide, to produce Tramadol.[1][4] The reaction yields a mixture of cis and trans isomers, from which the desired cis-isomer (Tramadol) is isolated and purified.[2][4]
Experimental Protocol: Synthesis of Tramadol
This protocol is a generalized procedure based on established literature.[1][3]
Step 1: Synthesis of the Mannich Base (2-(dimethylaminomethyl)cyclohexanone)
-
In a round-bottom flask, combine cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then made alkaline with a sodium hydroxide solution and extracted with an organic solvent like diethyl ether.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Mannich base.
Step 2: Grignard Reaction for Tramadol Synthesis
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of dry tetrahydrofuran (THF) and a crystal of iodine to initiate the Grignar reaction.
-
Slowly add a solution of 3-bromoanisole in dry THF to the magnesium turnings. The reaction is exothermic and should be controlled.
-
Once the Grignard reagent is formed, a solution of the Mannich base from Step 1 in dry THF is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature and then refluxed for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give a mixture of cis- and trans-isomers of Tramadol.
Step 3: Isomer Separation and Purification
-
The isomeric mixture is separated using techniques such as fractional crystallization of the hydrochloride salt to isolate the desired cis-isomer.[2]
-
The crude product can be dissolved in a suitable solvent like isopropanol, and hydrochloric acid is added to precipitate the hydrochloride salt.
-
Recrystallization from a suitable solvent system yields pure (±)-cis-Tramadol HCl.[4]
Caption: Workflow for the hot plate analgesia test.
Signaling Pathway of Opioid Analgesics
The analgesic effects of compounds derived from the this compound scaffold that act on opioid receptors are mediated through a specific signaling cascade. Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), the compound induces a conformational change in the receptor.
This leads to the activation of intracellular G-proteins (Gi/o). The activated G-proteins then inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-proteins can modulate ion channels, leading to the opening of inwardly rectifying potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels (inhibiting neurotransmitter release). The net effect is a reduction in neuronal excitability and the transmission of pain signals.
Diagram of the MOR Signaling Pathway
Caption: MOR signaling pathway for analgesia.
Conclusion
The this compound scaffold is a valuable starting point in the design and synthesis of novel analgesic agents. Its incorporation into molecules like Tramadol highlights its importance in achieving a dual mechanism of action involving both opioid and monoaminergic systems. The provided synthetic and pharmacological protocols offer a framework for researchers to explore new chemical entities based on this privileged structure, with the aim of developing safer and more effective pain therapeutics. Further investigation into the structure-activity relationships of derivatives can lead to the discovery of next-generation analgesics.
References
Application Notes and Protocols for [3-(Dimethylamino)phenyl]methanol as a Precursor for CNS Active Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
[3-(Dimethylamino)phenyl]methanol is a valuable and versatile precursor in the synthesis of a variety of centrally active agents. Its inherent structural motif, featuring a phenyl ring substituted with a dimethylamino group, is a key pharmacophore in several classes of drugs targeting the central nervous system (CNS). This includes analgesics, antidepressants, and other neuropharmacological agents. The dimethylamino group can play a crucial role in receptor binding, particularly through ionic interactions, and can influence the overall physicochemical properties of the final molecule, such as its basicity and ability to cross the blood-brain barrier.
One of the most prominent applications of the [3-(dimethylamino)phenyl] moiety is in the development of atypical opioid analgesics. A prime example is Tramadol, a widely used analgesic that exhibits a dual mechanism of action: weak agonism at the μ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1] The dimethylaminomethyl group is essential for its interaction with the opioid receptor. Similarly, Tapentadol, another centrally acting analgesic, incorporates a dimethylaminoalkyl group and functions as a MOR agonist and a norepinephrine reuptake inhibitor.[2][3]
The synthetic utility of this compound and its derivatives lies in their ability to participate in key chemical transformations for building more complex molecular architectures. For instance, the corresponding aryl halide can be converted into a Grignard or organolithium reagent, which can then be reacted with various electrophiles, such as ketones, to introduce the [3-(dimethylamino)phenyl] group into a target molecule. This approach is fundamental in the synthesis of Tramadol and its analogues.
These application notes will focus on the use of this compound-related structures in the synthesis of Tramadol-like compounds as a representative example of CNS active agents. The following sections provide detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds, along with tabulated quantitative data to facilitate comparison and further research.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Tramadol, Tapentadol, and Metabolites
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| Tramadol | 12,486[4] | 970[2] | 910[2] | 780[5] | 990[5] |
| (+)-Tramadol | 1,300[5] | - | - | - | 530[5] |
| (-)-Tramadol | 24,800[5] | - | - | 430[5] | 2,350[5] |
| O-Desmethyltramadol (M1) | 3.359[4] | - | - | - | - |
| Tapentadol | 96[2][6] | 970[2][6] | 910[2][6] | 480[2][6] | 2,370[2][6] |
Note: Ki values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.
Table 2: In Vivo Analgesic Activity of Tramadol and Tapentadol
| Compound | Animal Model | Test | Route of Administration | Effective Dose (ED50) or Effective Dose Range |
| Tramadol | Mouse | Hot Plate | s.c. | 80 mg/kg[7] |
| Tapentadol | Rat | Hot Plate | p.o. | ~10 mg/kg[8] |
| Morphine (for comparison) | Mouse | Hot Plate | s.c. | 1-10 mg/kg[9] |
Experimental Protocols
Synthesis of a Tramadol Analogue: (1RS,2RS)-1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexan-1-ol
This protocol describes a representative synthesis of a Tramadol analogue, which contains the key structural features derived from a [3-(dimethylamino)phenyl]-like precursor. The synthesis involves a Grignard reaction between the Grignard reagent derived from 3-bromoanisole and 2-((dimethylamino)methyl)cyclohexan-1-one.
Materials:
-
Magnesium turnings
-
3-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
2-((Dimethylamino)methyl)cyclohexan-1-one
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small amount of anhydrous THF to cover the magnesium. Add a few drops of 3-bromoanisole (1.0 equivalent) to initiate the reaction. Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 3-bromoanisole dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed. Cool the Grignard reagent to room temperature.[10][11]
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-((dimethylamino)methyl)cyclohexan-1-one (0.9 equivalents) in anhydrous THF and add it dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[10][12]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[12] A precipitate will form. Add toluene to the mixture and stir for 15-20 minutes. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product. The product can be further purified by crystallization of its hydrochloride salt.[11]
Pharmacological Evaluation: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a synthesized compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor
-
[³H]-DAMGO (a selective μ-opioid receptor agonist radioligand)
-
Synthesized test compound
-
Naloxone (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration close to its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and cell membranes.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and cell membranes.[13]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[13]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
In Vivo Analgesic Activity: Hot Plate Test in Mice
This protocol describes the hot plate test, a common method for assessing the central analgesic activity of compounds.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Experimental animals (e.g., male Swiss Webster mice)
-
Synthesized test compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive control (e.g., morphine)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Baseline Latency: Determine the baseline pain response latency by placing each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[14][15][16]
-
Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneal or oral).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is expressed as the increase in the latency time compared to the baseline or the vehicle-treated group. The percentage of the maximal possible effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizations
Caption: Synthetic workflow for a Tramadol analogue.
Caption: Opioid receptor signaling pathway.
Caption: Pharmacological evaluation workflow.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Clinical pharmacology of tramadol and tapentadol, and their therapeutic efficacy in different models of acute and chronic pain in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 16. maze.conductscience.com [maze.conductscience.com]
Catalytic Applications of [3-(Dimethylamino)phenyl]methanol Derivatives: A Review of Available Data
A comprehensive review of scientific literature reveals a notable scarcity of specific catalytic applications for [3-(Dimethylamino)phenyl]methanol and its direct derivatives. While the dimethylamino-phenyl structural motif is present in various catalytically active molecules, this particular compound has not been extensively explored or documented as a catalyst or ligand in prominent catalytic reactions. This report summarizes the available information and provides context by examining the applications of structurally related compounds that are well-established in the field of catalysis.
Challenges in Sourcing Direct Catalytic Applications
Extensive searches for the use of this compound and its derivatives in key catalytic transformations such as asymmetric synthesis, transfer hydrogenation, and cross-coupling reactions did not yield specific, detailed experimental protocols or quantitative performance data. The scientific literature predominantly focuses on other classes of compounds containing the dimethylamino-phenyl group, most notably derivatives of 4-(dimethylamino)pyridine (DMAP).
Insights from Structurally Related Compounds: DMAP Derivatives
To provide relevant insights for researchers, this section details the well-documented catalytic applications of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), which share some structural similarities with the topic of interest. These DMAP derivatives have proven to be highly effective in a range of asymmetric catalytic transformations.
One significant application of planar-chiral DMAP derivatives is in the non-enzymatic dynamic kinetic resolution of secondary alcohols.[1] This process involves the enantioselective acylation of a racemic alcohol, where one enantiomer reacts faster than the other to form an acylated product, while the slower-reacting enantiomer is simultaneously racemized. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
Logical Workflow for Dynamic Kinetic Resolution
The logical relationship in this catalytic system can be visualized as a two-part cycle working in concert.
Caption: Logical workflow for dynamic kinetic resolution of secondary alcohols.
General Experimental Considerations for DMAP-Catalyzed Acylations
While a specific protocol for this compound derivatives is unavailable, a general procedure for a DMAP-catalyzed enantioselective acylation, based on related systems, would involve the following steps.
General Protocol: Enantioselective Acylation of a Secondary Alcohol
Materials:
-
Racemic secondary alcohol
-
Acylating agent (e.g., acetic anhydride, acetyl isopropyl carbonate)
-
Planar-chiral DMAP derivative (catalyst)
-
A racemization co-catalyst (e.g., a ruthenium complex) for dynamic kinetic resolution
-
Anhydrous, aprotic solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: A dry reaction vessel is charged with the racemic secondary alcohol and the planar-chiral DMAP derivative catalyst under an inert atmosphere.
-
Solvent Addition: Anhydrous solvent is added to dissolve the reactants.
-
Co-catalyst Addition: For dynamic kinetic resolution, the ruthenium racemization catalyst is added to the mixture.
-
Initiation: The acylating agent is added to the stirred solution to initiate the reaction. The addition may be performed slowly or at a reduced temperature to control the reaction rate and selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC), to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Work-up: Once the reaction is complete, the reaction mixture is quenched, typically by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the enantioenriched acylated product.
Conclusion
References
Application Notes and Protocols for the Use of [3-(Dimethylamino)phenyl]methanol in the Preparation of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of [3-(Dimethylamino)phenyl]methanol as a versatile monomer for the synthesis of functional polymers. The unique structure of this compound, featuring a reactive benzylic alcohol group and a tertiary amine, allows for the creation of polymers with tailored properties, including pH-responsiveness and antimicrobial activity. The protocols detailed below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for various applications, including smart coatings, drug delivery systems, and antimicrobial surfaces.
Application Note 1: Synthesis of a Functional Polyester via Acid-Catalyzed Polycondensation
This protocol describes the synthesis of a polyester incorporating this compound. In this example, it is copolymerized with a dicarboxylic acid, adipic acid, via acid-catalyzed polycondensation. The benzylic alcohol group participates in the esterification reaction to form the polyester backbone, while the dimethylamino group remains as a functional pendant group.
Experimental Protocol: Acid-Catalyzed Polycondensation
Materials:
-
This compound (Monomer 1)
-
Adipic acid (Monomer 2)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Setup: Assemble the reaction apparatus consisting of the three-neck flask equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Monomer Dissolution: Charge the flask with this compound (e.g., 15.1 g, 0.1 mol), adipic acid (e.g., 14.6 g, 0.1 mol), and p-toluenesulfonic acid (e.g., 0.38 g, 2 mmol). Add toluene (e.g., 150 mL) to dissolve the reactants.
-
Polymerization: Begin stirring the mixture and purge the system with nitrogen for 15-20 minutes. Heat the reaction mixture to reflux (approximately 110-120°C). Water produced during the esterification will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reaction for 8-12 hours, or until the theoretical amount of water (e.g., 3.6 mL) has been collected. The progress of the polymerization can also be monitored by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the polymer solution to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (2 x 100 mL) and deionized water (3 x 100 mL) to remove the catalyst and unreacted monomers.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Polymer Isolation:
-
Concentrate the filtered solution using a rotary evaporator to about one-third of its original volume.
-
Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol (e.g., 800 mL) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh, cold methanol to remove any remaining impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation: Polymer Characterization
The following table summarizes the expected properties of the synthesized polyester.
| Property | Symbol | Expected Value | Characterization Method |
| Number Average Mol. Weight | Mₙ | 8,000 - 15,000 g/mol | GPC |
| Weight Average Mol. Weight | Mₙ | 16,000 - 35,000 g/mol | GPC |
| Polydispersity Index | PDI | 2.0 - 2.5 | GPC |
| Glass Transition Temp. | T₉ | 60 - 80 °C | DSC |
| Decomposition Temp. (5% loss) | Td₅ | > 250 °C | TGA |
| Yield | - | 75 - 85% | Gravimetric |
GPC: Gel Permeation Chromatography, DSC: Differential Scanning Calorimetry, TGA: Thermogravimetric Analysis
Visualization: Polymerization Workflow
Protocol for the purification of [3-(Dimethylamino)phenyl]methanol]
An Application Note and Protocol for the Purification of [3-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of this compound, a key intermediate in various synthetic applications. The protocols outlined below are based on established chemical principles and techniques commonly employed for compounds with similar structural features.
Introduction
This compound is a substituted aromatic alcohol. Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The primary methods for the purification of solid organic compounds are recrystallization and chromatography. For a liquid, distillation or chromatography are typically used. Given that the physical form of this compound can be a liquid or a low-melting solid at room temperature, both recrystallization and chromatographic methods will be discussed. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Recrystallization | Column Chromatography | HPLC Analysis |
| Typical Recovery | 70-95% | 50-90% | N/A |
| Achievable Purity | >98% | >99% | >99.9% (analytical) |
| Primary Solvents | Ethanol/Water, Toluene | Hexane/Ethyl Acetate | Acetonitrile/Water, Methanol/Water |
| Throughput | High | Low to Medium | Very Low (analytical) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures.[1][2] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture, Toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
Procedure:
-
Solvent Selection: Begin by determining a suitable solvent or solvent system. Test small amounts of the crude material with various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when heated. Common choices for polar molecules include ethanol, methanol, water, or mixtures thereof.[3] For less polar impurities, a non-polar solvent like hexane might be used in a mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound. A reverse-phase method is commonly used for aromatic compounds.[5]
Materials:
-
Purified this compound
-
HPLC-grade acetonitrile or methanol[6]
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase modification)[5]
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18 or Phenyl)[6]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
Mobile Phase Preparation: A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run a gradient or isocratic method to separate the compound from any impurities.
-
Detect the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
-
Data Analysis: The purity of the sample can be determined by integrating the area of the main peak and any impurity peaks. The percent purity is calculated as (Area of main peak / Total area of all peaks) x 100.
Diagrams
References
Application Notes and Protocols for the Characterization of [3-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of [3-(Dimethylamino)phenyl]methanol. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and development settings.
Overview of Analytical Techniques
A comprehensive characterization of this compound involves a suite of analytical techniques to elucidate its structure, purity, and physicochemical properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Below is a logical workflow for the characterization process:
Caption: Logical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms within the molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a typical deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (meta to CH₂OH, ortho to N(CH₃)₂) | 6.75 - 6.85 | d | ~7.5 |
| Ar-H (para to CH₂OH) | 6.65 - 6.75 | t | ~7.5 |
| Ar-H (ortho to CH₂OH) | 7.15 - 7.25 | t | ~7.5 |
| Ar-H (ortho to CH₂OH, meta to N(CH₃)₂) | 6.80 - 6.90 | s | - |
| -CH₂OH | 4.60 - 4.70 | s | - |
| -N(CH₃)₂ | 2.90 - 3.00 | s | - |
| -OH | Variable (typically 1.5 - 2.5) | br s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are provided in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-N (Aromatic) | 150 - 152 |
| C-CH₂OH (Aromatic) | 142 - 144 |
| Ar-CH (ortho to CH₂OH) | 128 - 130 |
| Ar-CH (para to CH₂OH) | 117 - 119 |
| Ar-CH (meta to CH₂OH, ortho to N(CH₃)₂) | 113 - 115 |
| Ar-CH (ortho to CH₂OH, meta to N(CH₃)₂) | 112 - 114 |
| -CH₂OH | 64 - 66 |
| -N(CH₃)₂ | 40 - 42 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 160 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3500 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic, -N(CH₃)₂) | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretching | 1580 - 1620 and 1450 - 1500 | Medium to Strong |
| C-N (Aromatic Amine) | Stretching | 1310 - 1360 | Strong |
| C-O (Primary Alcohol) | Stretching | 1000 - 1075 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 730 - 770 and 690 - 710 | Strong |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Solid (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Acquisition Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically suitable.
HPLC Method Parameters
The following protocol is adapted from a method for the closely related compound 3-[(Dimethylamino)methyl]phenol and is expected to provide good separation for this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 275 nm |
Experimental Protocol for HPLC Analysis
Caption: Experimental workflow for HPLC analysis.
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution at a similar concentration to the standard solution using methanol as the diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method. For quantification, use a calibration curve generated from a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and confirming the molecular weight of this compound.
GC-MS Method Parameters
The following is a general-purpose GC-MS method that can be optimized for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Acquisition Mode | Full Scan (m/z 40-400) |
Predicted Mass Spectral Data
Based on the structure of this compound, the following key ions are predicted in the electron ionization mass spectrum.
| m/z | Predicted Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 134 | [M - OH]⁺ |
| 122 | [M - CH₂OH]⁺ |
| 106 | [M - N(CH₃)₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 44 | [CH₂=N(CH₃)]⁺ |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.
-
Instrument Setup: Set up the GC-MS system according to the parameters listed in the table.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with the predicted fragmentation pattern to confirm the identity of the compound.
-
Assess the purity of the sample by examining the presence of other peaks in the total ion chromatogram.
-
These detailed application notes and protocols provide a comprehensive framework for the analytical characterization of this compound, ensuring accurate and reliable results for research, development, and quality control purposes.
Application Notes and Protocols: Reactions of [3-(Dimethylamino)phenyl]methanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(Dimethylamino)phenyl]methanol is a versatile organic compound featuring three key reactive sites amenable to electrophilic attack: the nucleophilic nitrogen of the dimethylamino group, the hydroxyl group, and the electron-rich aromatic ring. The dimethylamino group is a strong activating group and directs electrophilic aromatic substitution primarily to the positions ortho and para to itself. Due to steric hindrance from the dimethylamino group and the hydroxymethyl group, the para position (C6) is the most likely site for substitution on the aromatic ring. The hydroxyl group can undergo reactions typical of alcohols, such as O-alkylation and O-acylation. The lone pair of electrons on the nitrogen atom can also react with electrophiles, particularly under acidic conditions where it can be protonated.
These application notes provide an overview of the reactivity of this compound with various electrophiles and offer detailed protocols for key transformations.
Reactions at the Hydroxyl Group
The primary alcohol functionality of this compound can be readily converted to ethers and esters through reactions with appropriate electrophiles.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation of this compound can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol: Synthesis of 3-(Dimethylamino)benzyl methyl ether
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkylating agent, for example, methyl iodide (CH₃I, 1.2 eq), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.
O-Acylation (Esterification)
Esterification of the hydroxyl group can be accomplished by reaction with an acyl halide or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of 3-(Dimethylamino)benzyl acetate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (used as solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent, for example, acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water.
-
Separate the organic layer. If DCM was used, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester by column chromatography or distillation under reduced pressure.
Electrophilic Aromatic Substitution
The dimethylamino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the para position (C6).
Halogenation
Bromination of the aromatic ring can be achieved using a mild brominating agent to avoid side reactions.
Experimental Protocol: Synthesis of (4-Bromo-3-(dimethylamino)phenyl)methanol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C.
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[1]
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.
Nitration
Nitration of N,N-dimethylaniline derivatives can be complex due to the basicity of the amino group. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the dimethylamino group is protonated, becoming a deactivating, meta-directing group. To achieve para-nitration, milder conditions are necessary, or a protection strategy for the amino group might be required. A potential side reaction is ipso-substitution, where the hydroxymethyl group could be displaced.
Experimental Protocol: Synthesis of (3-(Dimethylamino)-4-nitrophenyl)methanol (Illustrative)
Caution: Nitration reactions can be highly exothermic and should be performed with extreme care.
-
Formation of Nitrating Agent: In a separate flask, carefully add concentrated nitric acid (HNO₃, 1.1 eq) to acetic anhydride at 0 °C to form acetyl nitrate in situ.
-
Reaction: In the main reaction flask, dissolve this compound (1.0 eq) in acetic anhydride.
-
Cool the solution to -10 °C.
-
Slowly add the prepared acetyl nitrate solution dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at low temperature for 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium carbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purification: Purify the product mixture by column chromatography to separate the isomers.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[2]
Experimental Protocol: Synthesis of 2-(Dimethylamino)-5-(hydroxymethyl)benzaldehyde
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[2]
-
Formylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture and pour it onto a mixture of ice and aqueous sodium acetate solution.
-
Heat the mixture to 50-60 °C for 30 minutes to hydrolyze the iminium intermediate.
-
Work-up: Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purification: Purify the resulting aldehyde by column chromatography.
Quantitative Data Summary
The following table summarizes expected yields for the reactions described above. These are illustrative and actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Type | Electrophile | Product | Typical Yield (%) |
| O-Alkylation | Methyl Iodide | 3-(Dimethylamino)benzyl methyl ether | 70-90 |
| O-Acylation | Acetyl Chloride | 3-(Dimethylamino)benzyl acetate | 85-95 |
| Halogenation | N-Bromosuccinimide | (4-Bromo-3-(dimethylamino)phenyl)methanol | 80-95 |
| Nitration | Acetyl Nitrate | (3-(Dimethylamino)-4-nitrophenyl)methanol | 40-60 (mixture of isomers) |
| Vilsmeier-Haack | Vilsmeier Reagent | 2-(Dimethylamino)-5-(hydroxymethyl)benzaldehyde | 60-80 |
Visualizations
Caption: Workflow for the O-Alkylation of this compound.
Caption: Pathways for Electrophilic Aromatic Substitution of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(Dimethylamino)phenyl]methanol
Welcome to the technical support center for the synthesis of [3-(Dimethylamino)phenyl]methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary and reliable synthetic routes for the preparation of this compound. The first involves the reduction of 3-(dimethylamino)benzoic acid using a strong reducing agent. The second route is the reduction of 3-(dimethylamino)benzaldehyde, for which a milder reducing agent is sufficient.
Q2: Which reducing agent is appropriate for my chosen synthetic route?
A2: The choice of reducing agent is critical and depends on your starting material.
-
For the reduction of 3-(dimethylamino)benzoic acid , a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF or BH₃·SMe₂) is required.[1][2][3][4] Sodium borohydride (NaBH₄) is not strong enough to reduce a carboxylic acid.[2][4][5]
-
For the reduction of 3-(dimethylamino)benzaldehyde , a milder and more selective reducing agent like sodium borohydride (NaBH₄) is ideal and widely used.[5][6][7]
Q3: My final product is a yellow or brownish color. What is the likely cause and how can I fix it?
A3: Discoloration in the final product often indicates the presence of impurities. This can be due to side reactions, residual starting material, or oxidation of the amine functionality. Purification by column chromatography on silica gel is typically effective in removing these colored impurities. Using an inert atmosphere (e.g., nitrogen or argon) during the reaction can also help minimize oxidation.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques should be used to confirm the structure and purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Infrared (IR) Spectroscopy to identify functional groups, such as the disappearance of the carbonyl peak from the starting material and the appearance of a broad O-H stretch for the alcohol.
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess purity.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Incomplete or No Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted (observed by TLC/NMR) | Inactive Reducing Agent: LiAlH₄ and borane complexes are moisture-sensitive and can be deactivated by exposure to air. | Use freshly opened or properly stored reducing agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). |
| Insufficient Reducing Agent: The stoichiometry of the reducing agent to the starting material may be incorrect. | For LiAlH₄ reductions of carboxylic acids, a molar ratio of at least 1:1 is needed, but an excess is often used. For NaBH₄ reductions of aldehydes, a slight excess is also recommended. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | For borane reductions, if the reaction is sluggish at room temperature, gentle heating (to 40-50 °C) may be necessary.[1] | |
| Poor Solvent Choice: The chosen solvent may not be appropriate for the reducing agent or may not be sufficiently dry. | For LiAlH₄ and borane reductions, anhydrous ethereal solvents like THF or diethyl ether are essential. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are typically used. |
Problem 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC other than starting material and product | Over-reduction: In the case of reducing an ester derivative of 3-(dimethylamino)benzoic acid, the ester can be cleaved to form two alcohol fragments. | This is less of a concern when starting from the carboxylic acid or aldehyde. If using an ester, ensure controlled reaction conditions. |
| Reaction with Solvent: Strong reducing agents like LiAlH₄ can react with certain solvents. | Only use anhydrous, non-reactive solvents such as THF or diethyl ether with LiAlH₄. | |
| Side reactions of the amine: The dimethylamino group is generally stable to hydride reducing agents. | This is an unlikely cause but ensure the reaction is not exposed to oxidizing conditions. |
Problem 3: Difficult Product Isolation/Purification
| Symptom | Possible Cause | Suggested Solution |
| Formation of an emulsion during aqueous workup | Incomplete quenching of the reducing agent: Residual active hydride can react vigorously with water, leading to emulsions. | Ensure the reaction is carefully and completely quenched at a low temperature (e.g., 0 °C) before proceeding with the aqueous workup. |
| Formation of metal salts: The workup of LiAlH₄ and borane reductions generates aluminum or boron salts that can be gelatinous. | A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) for LiAlH₄ reactions can help precipitate the aluminum salts as a filterable solid. Acidic workup can also be used for borane reductions. | |
| Product is difficult to separate from impurities by extraction | Similar polarities of product and impurities: The product and some byproducts may have similar solubility properties. | Purification by column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution. |
Experimental Protocols
Route 1: Reduction of 3-(Dimethylamino)benzoic acid with BH₃·SMe₂
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 3-(dimethylamino)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add borane dimethyl sulfide complex (BH₃·SMe₂) (approximately 1.2 equivalents) dropwise to the stirred solution.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating to 40-50 °C may be required.[1]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.
-
Workup: After the effervescence ceases, remove the solvent under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Route 2: Reduction of 3-(Dimethylamino)benzaldehyde with NaBH₄
-
Preparation: Dissolve 3-(dimethylamino)benzaldehyde (1 equivalent) in methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (approximately 1.1 equivalents) portion-wise to the stirred solution.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully add water to quench any unreacted NaBH₄.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. If necessary, further purify by column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Starting Material | Reducing Agent | Solvent | Temperature | Workup | Key Considerations |
| 3-(Dimethylamino)benzoic acid | LiAlH₄ | Anhydrous THF or Et₂O | 0 °C to RT | Careful quenching with water/NaOH | Highly reactive, moisture-sensitive.[3][8] |
| 3-(Dimethylamino)benzoic acid | BH₃·SMe₂ or BH₃·THF | Anhydrous THF | 0 °C to RT (or gentle heating) | Quench with methanol, then aqueous workup | Moisture-sensitive, may require heating.[1][9] |
| 3-(Dimethylamino)benzaldehyde | NaBH₄ | Methanol or Ethanol | 0 °C to RT | Aqueous quench | Milder, easier to handle, selective for aldehydes/ketones.[5][7] |
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. Borane Reagents [organic-chemistry.org]
Technical Support Center: Optimizing Grignard Reactions for [3-(Dimethylamino)phenyl]methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(Dimethylamino)phenyl]methanol via Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for synthesizing this compound using a Grignard reaction?
The synthesis typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 3-(Dimethylamino)benzaldehyde. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.
Q2: Why are anhydrous (dry) conditions so critical for a successful Grignard reaction?
Grignard reagents are potent bases and will react readily with protic solvents like water. This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group.[1] The presence of moisture will consume the Grignard reagent, forming an alkane and magnesium salts, which will drastically reduce the yield of the desired alcohol.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1]
Q3: Which solvent is recommended for this Grignard reaction?
Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions.[2] THF is often preferred as it can better stabilize the Grignard reagent, potentially leading to higher yields.[3] Its higher boiling point also allows for a wider range of reaction temperatures.[3]
Q4: Can I use a Grignard reagent with the amine functional group present on the benzaldehyde?
Yes, however, the Grignard reagent is a strong base and can potentially react with acidic protons. While the dimethylamino group is not as acidic as an alcohol or a primary/secondary amine, it is still a basic site. The primary reaction should be the nucleophilic attack on the aldehyde carbonyl. However, side reactions are possible, and careful control of reaction conditions is necessary.
Q5: What are the primary side reactions to be aware of in this synthesis?
The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with any unreacted alkyl or aryl halide used in its preparation.[4] Another potential side reaction is the enolization of the aldehyde if it has acidic alpha-protons, though this is not a concern with 3-(Dimethylamino)benzaldehyde.
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Reaction fails to initiate (no exotherm, no color change) | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] 2. Presence of Moisture: Trace amounts of water in the glassware, solvent, or reagents will quench the Grignard reagent.[3] | 1. Activate the Magnesium: Use a crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert gas (Nitrogen or Argon) or oven-dry it overnight before use. Use anhydrous solvents and ensure the 3-(Dimethylamino)benzaldehyde is dry. |
| Low Yield of this compound | 1. Incomplete Grignard Reagent Formation: Not all of the magnesium or alkyl/aryl halide reacted. 2. Incorrect Stoichiometry: An inaccurate amount of Grignard reagent was added.[1] 3. Side Reactions: Wurtz coupling or reaction with atmospheric CO₂.[3] 4. Inefficient Quenching/Workup: Loss of product during the isolation and purification steps. | 1. Confirm Grignard Formation: Look for signs of reaction initiation (gentle reflux, cloudy appearance). Allow sufficient time for the Grignard reagent to form completely. 2. Titrate the Grignard Reagent: Before adding it to the aldehyde, determine the exact concentration of the Grignard reagent by titration. 3. Control Reaction Conditions: Add the alkyl/aryl halide slowly during Grignard formation to minimize Wurtz coupling. Maintain a positive pressure of inert gas to prevent reaction with air. 4. Optimize Workup: Use a cold, saturated aqueous solution of ammonium chloride for quenching.[3] Ensure efficient extraction of the product from the aqueous layer. |
| Formation of a White Precipitate During Reaction | Reaction with Water: The Grignard reagent is reacting with moisture to form magnesium hydroxide or other insoluble magnesium salts. | This is a strong indicator of water contamination. The reaction should be stopped, and the setup and reagents must be thoroughly dried before attempting the reaction again. |
| Dark Brown or Black Reaction Mixture | Decomposition or Side Reactions: Impurities in the magnesium or overheating can lead to decomposition of the Grignard reagent.[1] | Ensure high-purity magnesium is used. Control the reaction temperature carefully, especially during the initial exothermic phase. Use an ice bath to moderate the reaction if necessary. |
| Difficulty in Purifying the Final Product | Presence of Biphenyl: If an aryl halide was used to prepare the Grignard reagent, biphenyl from a Wurtz coupling reaction can be a significant impurity.[5] Unreacted Starting Material: Incomplete reaction can leave unreacted 3-(Dimethylamino)benzaldehyde. | Purification Strategy: Biphenyl is generally less polar than the desired alcohol. Column chromatography is an effective method for separation. Recrystallization from a suitable solvent system can also be employed. Unreacted aldehyde can also be separated by chromatography. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.
1. Preparation of the Grignard Reagent (e.g., Methylmagnesium Bromide)
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All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
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Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
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Add a small crystal of iodine to activate the magnesium.
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A solution of methyl bromide in anhydrous diethyl ether or THF is placed in the dropping funnel.
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A small amount of the methyl bromide solution is added to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.
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Once initiated, the remaining methyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete reaction.
2. Reaction with 3-(Dimethylamino)benzaldehyde
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The prepared Grignard reagent is cooled in an ice bath.
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A solution of 3-(Dimethylamino)benzaldehyde in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution.
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The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
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After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
3. Work-up and Purification
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The reaction mixture is cooled in an ice bath.
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The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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The mixture is transferred to a separatory funnel, and the organic layer is separated.
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The aqueous layer is extracted two to three times with diethyl ether or another suitable organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.[6]
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The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
Visualizing the Workflow
Grignard Reaction Workflow
Caption: A simplified workflow for the Grignard synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the Grignard reaction.
References
Technical Support Center: Synthesis of [3-(Dimethylamino)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(Dimethylamino)phenyl]methanol. The primary focus is on addressing side reactions and purification challenges commonly encountered during the reduction of 3-(dimethylamino)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reduction of 3-(dimethylamino)benzaldehyde. This is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
Q2: What are the potential side reactions to be aware of during the synthesis?
The primary side reactions of concern involve the dimethylamino group and the aromatic ring, as well as incomplete reactions or over-reduction. Key potential side reactions include:
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Oxidation of the Dimethylamino Group: The electron-rich dimethylamino group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present. This can lead to the formation of N-oxide byproducts.
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Formation of Colored Impurities: The presence of the amino group makes the aromatic ring highly activated. This can lead to the formation of colored byproducts, particularly if the reaction conditions are not carefully controlled (e.g., temperature, pH). These impurities are often complex condensation or oxidation products.
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Incomplete Reaction: If an insufficient amount of the reducing agent is used, or if the reaction time is too short, the final product will be contaminated with unreacted 3-(dimethylamino)benzaldehyde.
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Over-reduction (less common with NaBH₄): While less of a concern with milder reducing agents like sodium borohydride, stronger agents or harsher conditions could potentially lead to the reduction of the aromatic ring, though this is generally not a major issue.
Q3: My final product has a distinct color (e.g., yellow, brown, or purple). What is the cause and how can I prevent it?
Discoloration in the final product is a common issue and is typically due to the formation of oxidized or polymerized impurities.[1][2]
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Cause: The aminophenol-like structure of the product makes it susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. The starting material, 3-(dimethylamino)benzaldehyde, if impure, can also contribute to color formation.
-
Prevention:
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Use High-Purity Starting Materials: Ensure the 3-(dimethylamino)benzaldehyde is of high purity and free from colored impurities.
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Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Control Temperature: Perform the reduction at a controlled, and often low, temperature (e.g., 0-25 °C) to minimize side reactions.
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Prompt Workup and Purification: Process the reaction mixture promptly after completion to avoid prolonged exposure to conditions that may promote degradation.
-
Q4: How can I purify the final product to remove side products and unreacted starting material?
Standard purification techniques are effective for isolating this compound:
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Extraction: After quenching the reaction, an extractive workup is typically used to separate the product from inorganic salts and water-soluble impurities.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired alcohol from unreacted aldehyde and other nonpolar or highly polar impurities.
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Recrystallization: If the final product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an excellent method for achieving high purity.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde. - If the reaction has stalled, consider adding a small additional portion of the reducing agent. |
| Degradation of Reducing Agent | - Use fresh, high-quality sodium borohydride or a freshly prepared solution of lithium aluminum hydride. NaBH₄ can degrade upon improper storage. |
| Loss During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. - Be cautious during solvent removal to avoid loss of a volatile product. |
| Adsorption on Silica Gel | - If purifying by column chromatography, the amine functionality can sometimes lead to tailing or irreversible adsorption. Consider pre-treating the silica gel with a small amount of triethylamine in the eluent. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| Unreacted 3-(Dimethylamino)benzaldehyde | Insufficient reducing agent or short reaction time. | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). Monitor the reaction by TLC until the starting material is consumed. |
| Colored Impurities (Yellow/Brown/Purple) | Oxidation of the product or starting material. | Work under an inert atmosphere. Use degassed solvents. Purify the starting aldehyde if it is discolored. Minimize reaction time and exposure to light. |
| Borate Esters (from NaBH₄ reduction in alcohol) | Incomplete hydrolysis during workup. | Ensure the workup includes an acidic or basic wash to fully hydrolyze any borate ester intermediates. |
| N-Oxide Formation | Oxidation of the dimethylamino group. | Maintain an inert atmosphere throughout the reaction and workup. Avoid the use of any oxidizing agents. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Side Products |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 1 - 3 | 85 - 95 | Unreacted aldehyde, colored impurities |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 - 25 | 1 - 2 | 90 - 98 | Colored impurities, potential for over-reduction (minor) |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Methanol | 25 - 50 | 2 - 6 | > 90 | Minimal, potential for deamination under harsh conditions |
Experimental Protocols
Key Experiment: Reduction of 3-(Dimethylamino)benzaldehyde with Sodium Borohydride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
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3-(Dimethylamino)benzaldehyde
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Sodium Borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized Water
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
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Ethyl Acetate (EtOAc)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)benzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.
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Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield pure this compound.
Visualizations
References
Technical Support Center: [3-(Dimethylamino)phenyl]methanol] Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of [3-(Dimethylamino)phenyl]methanol].
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound]?
A1: Common impurities can originate from the synthesis starting materials, side reactions, or degradation of the product. Potential impurities include:
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Unreacted Starting Materials: Such as 3-dimethylaminobenzaldehyde or a corresponding benzoic acid derivative, depending on the synthetic route.
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Reducing Agent Residues: Residual borohydride salts if a reduction synthesis route is used.
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Oxidation Products: The benzylic alcohol is susceptible to oxidation, which can form the corresponding aldehyde (3-dimethylaminobenzaldehyde) or carboxylic acid (3-dimethylaminobenzoic acid). The dimethylamino group can also be oxidized.
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Polymerization Products: Under acidic conditions or elevated temperatures, self-condensation or polymerization can occur.
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Solvent Residues: Residual solvents from the reaction or initial workup, such as toluene, ethyl acetate, or alcohols.[1][2]
Q2: What are the main degradation pathways for this compound] during purification and storage?
A2: The primary degradation pathways are driven by its functional groups: the tertiary amine and the benzylic alcohol. Key factors are:
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Oxidation: The tertiary amine can be oxidized to an N-oxide, and the benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This can be catalyzed by air (oxygen), light, and trace metal ions.[3]
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Acid-Catalyzed Reactions: In the presence of acid, the benzylic alcohol can be protonated, leading to the formation of a stable benzylic carbocation. This can lead to ether formation or polymerization.
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Light Sensitivity: Aromatic compounds, especially those with amino groups, can be light-sensitive and prone to photodegradation, often leading to discoloration.[3]
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Temperature Instability: Elevated temperatures during purification (e.g., distillation) or storage can accelerate all degradation pathways.[3]
Q3: How should this compound] be stored to ensure its stability?
A3: To maintain purity and stability, this compound] should be stored in a cool, dark, and dry place.[3][4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from oxygen and moisture. Using amber glass vials can help prevent photodegradation.[3] For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Product Discoloration (Yellow/Brown) | Oxidation of the aromatic amine or phenolic group. Photodegradation. | - Minimize exposure to air and light during purification and storage.[3] - Purify using activated carbon during recrystallization to remove colored impurities.[5] - Store the purified product under an inert atmosphere in an amber vial.[3] |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound, or the solution is supersaturated. The melting point of the compound is below the boiling point of the solvent. | - Use a more polar solvent or a solvent mixture. Common recrystallization solvents include ethanol, n-hexane/ethyl acetate, and water for polar compounds.[6] - Ensure the crude material is fully dissolved in the minimum amount of hot solvent.[7] - Cool the solution slowly to encourage crystal formation instead of oiling out. Scratching the inside of the flask or adding a seed crystal can help initiate crystallization.[7][8] |
| Low Recovery After Purification | The compound is too soluble in the purification solvent. Loss during multiple transfer steps. Degradation during purification. | - For recrystallization, choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[7] - Minimize the number of transfers. - Avoid excessive heating during purification steps. |
| Persistent Impurities in NMR/HPLC | Co-crystallization of impurities. Ineffective separation by the chosen chromatographic method. | - Try a different recrystallization solvent system. - For chromatography, screen different mobile phases and stationary phases. A phenyl-hexyl or C18 column with a methanol/water or acetonitrile/water mobile phase can be effective for separating aromatic compounds.[9][10] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of this compound]. The choice of solvent is critical and may require some experimentation.
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Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7] A mixture of ethyl acetate and hexane is often a good starting point.
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Dissolution: Place the crude this compound] in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.[5]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol can be used for more challenging purifications where recrystallization is ineffective.
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.3 for this compound].
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Run the mobile phase through the column, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Common Solvents for Purification of this compound]
| Purification Method | Solvent/Solvent System | Purpose | Reference |
| Recrystallization | Cyclohexane | To obtain the final crystalline product. | [11] |
| Recrystallization | Ethanol/Toluene | Used for recrystallizing a similar hydrochloride salt. | [12][13] |
| Extraction | Ethyl Acetate | To extract the product from an aqueous solution. | [11] |
| Extraction | Toluene | To extract a similar product from an aqueous layer. | [1] |
| Extraction | Diethyl Ether | Used in the workup of related reactions. | [12] |
| Chromatography | Acetonitrile/Water | Common mobile phase for reverse-phase HPLC of similar compounds. | [9] |
| Chromatography | Methanol/Water | Alternative mobile phase for reverse-phase HPLC. | [9] |
Table 2: HPLC Parameters for Analysis of Related Compounds
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | [9] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [9] |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, and Formic Acid | [9] |
Visualizations
Diagram 1: General Purification Workflow
Caption: A flowchart illustrating the general steps for the purification of this compound].
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation products of this compound] under various conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. {3-[(dimethylamino)methyl]phenyl}methanol | 69383-72-8 [sigmaaldrich.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. phenomenex.com [phenomenex.com]
- 11. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 12. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving the stability of [3-(Dimethylamino)phenyl]methanol] during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the storage stability of [3-(Dimethylamino)phenyl]methanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) | Oxidation of the aminophenol moiety. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from light by using amber vials or storing in the dark. 3. Consider adding a suitable antioxidant to the formulation. |
| Decreased Purity Over Time | Chemical degradation due to factors like temperature, light, or pH. | 1. Confirm storage at the recommended temperature (Room Temperature, sealed in a dry place). For long-term storage, consider refrigeration. 2. Ensure the storage container is tightly sealed to prevent exposure to moisture and air. 3. Evaluate the pH of the solution if the compound is in a liquid formulation; adjust to a more stable pH range if necessary. |
| Formation of Precipitates | Poor solubility at storage temperature or degradation leading to insoluble products. | 1. If refrigerated, allow the compound to return to room temperature before use and check for redissolution. 2. Analyze the precipitate to determine if it is the original compound or a degradation product. 3. If it is a degradation product, review storage conditions and consider purification before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For short-term storage, keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1] For long-term stability, especially for high-purity applications, consider storage under an inert atmosphere (nitrogen or argon) and protection from light. Some suppliers also recommend cold-chain transportation, suggesting that lower temperatures may be beneficial for preserving integrity.[2]
Q2: My sample of this compound has changed color. Can I still use it?
A2: Discoloration, often from white to a darker color, is a common sign of oxidation in aminophenol compounds.[3] While the compound may still be usable for some applications, its purity is likely compromised. It is highly recommended to assess the purity of the discolored sample using an appropriate analytical method, such as HPLC, before use. For applications requiring high purity, using a fresh, non-discolored lot is advisable.
Q3: What are the likely degradation pathways for this compound?
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored by various analytical techniques that can separate and quantify the parent compound and its potential degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for this purpose.[4][5] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the structure of unknown degradation products.[6]
Q5: Are there any materials I should avoid when storing or handling this compound?
A5: Yes, you should avoid contact with strong oxidizing agents, as they can accelerate the degradation of the compound.[1] Ensure that all storage containers and handling equipment are clean and free of reactive residues.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound.
1. Materials and Reagents:
- This compound reference standard and sample for testing
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer components)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Acetonitrile
- Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. HPLC Conditions (Example):
- Column: C18 reverse-phase
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector Wavelength: 254 nm (or an experimentally determined λmax)
- Gradient Elution:
- 0-2 min: 95% A, 5% B
- 2-15 min: Linear gradient to 5% A, 95% B
- 15-18 min: Hold at 5% A, 95% B
- 18-20 min: Return to 95% A, 5% B and equilibrate
4. Analysis:
- Inject the standard solution to determine the retention time of the main peak.
- Inject the sample solution.
- Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
- Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and pathways.
1. Stress Conditions:
- Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
- Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
- Oxidative: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
- Thermal: Store the solid compound at 80°C for 48 hours.
- Photolytic: Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.
2. Analysis:
- After exposure to the stress conditions, prepare the samples and analyze them using the HPLC method described above.
- Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Data Presentation
Table 1: Example Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Room Temperature (Dark) | Initial | 99.5 | White Powder |
| 3 Months | |||
| 6 Months | |||
| 4°C (Dark) | Initial | 99.5 | White Powder |
| 3 Months | |||
| 6 Months | |||
| 40°C / 75% RH | Initial | 99.5 | White Powder |
| 1 Month | |||
| 3 Months |
Users should populate this table with their own experimental data.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: A potential oxidative degradation pathway.
References
Technical Support Center: Synthesis of [3-(Dimethylamino)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of [3-(Dimethylamino)phenyl]methanol, with a focus on avoiding common impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. For reductions with NaBH4, this is typically a few hours. For reductive amination, it can be up to 24 hours. |
| Suboptimal reaction temperature | - Maintain the recommended temperature for the specific synthetic route. Reductions with NaBH4 are often performed at 0°C to room temperature. The Eschweiler-Clarke reaction typically requires heating (around 80-100°C).[1] |
| Poor quality of reagents | - Use freshly opened or properly stored reagents. Aldehyde starting materials can oxidize over time. Reducing agents like NaBH4 can decompose with moisture. |
| Side reactions consuming starting material | - In reductive amination, ensure the imine formation is favored before adding the reducing agent, or use a selective reducing agent like NaBH(OAc)3.[2] |
| Loss of product during workup and purification | - Optimize extraction procedures by ensuring the correct pH to have the product in the organic phase.- Use appropriate purification techniques. Vacuum distillation is effective for this compound. |
Issue 2: Presence of a Carbonyl Peak (around 1700 cm⁻¹) in the IR Spectrum of the Final Product
| Potential Cause | Recommended Solution |
| Incomplete reduction of the aldehyde | - Increase the molar excess of the reducing agent (e.g., NaBH4).- Extend the reaction time. |
| Oxidation of the product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- During workup, avoid prolonged exposure to air and heat. Use degassed solvents. |
Issue 3: Product is a Yellow or Brown Oil/Solid
| Potential Cause | Recommended Solution |
| Presence of oxidized impurities | - The primary oxidation product, 3-(dimethylamino)benzaldehyde, is often yellow. Further oxidation can lead to colored polymeric materials.- Purify the product by vacuum distillation.[3] The product alcohol has a higher boiling point than the aldehyde impurity.- Column chromatography can also be used for purification. |
| Residual starting materials or byproducts | - Ensure complete reaction and perform a thorough workup, including aqueous washes to remove water-soluble impurities. |
Issue 4: Formation of a Quaternary Ammonium Salt in the Methylation Route
| Potential Cause | Recommended Solution |
| Use of an overly reactive methylating agent | - The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is the preferred method for methylation of amines as it inherently avoids the formation of quaternary ammonium salts.[4] |
| Incorrect stoichiometry | - In the Eschweiler-Clarke reaction, using an excess of formaldehyde and formic acid ensures complete methylation to the tertiary amine without over-alkylation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most common synthetic routes are:
-
Reduction of 3-(dimethylamino)benzaldehyde: This is a straightforward method involving the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride (NaBH4).
-
Reductive Amination of 3-hydroxybenzaldehyde: This two-step, one-pot reaction involves the formation of an imine between 3-hydroxybenzaldehyde and dimethylamine, which is then reduced in situ to the desired product. Sodium triacetoxyborohydride (NaBH(OAc)3) is a common reducing agent for this transformation.[2]
-
Methylation of 3-aminobenzyl alcohol: This route involves the dimethylation of the primary amine of 3-aminobenzyl alcohol, typically using the Eschweiler-Clarke reaction with formaldehyde and formic acid.[1]
Q2: What are the primary impurities associated with each synthetic route?
A2: The primary impurities depend on the chosen synthetic route:
-
Reduction of 3-(dimethylamino)benzaldehyde:
-
Unreacted 3-(dimethylamino)benzaldehyde.
-
3-(Dimethylamino)benzoic acid, formed by the oxidation of the starting material or product.
-
-
Reductive Amination of 3-hydroxybenzaldehyde:
-
Unreacted 3-hydroxybenzaldehyde.
-
The intermediate imine.
-
Byproducts from the reducing agent (e.g., borate esters from borohydride reagents).
-
-
Methylation of 3-aminobenzyl alcohol (Eschweiler-Clarke reaction):
-
Unreacted 3-aminobenzyl alcohol.
-
The monomethylated intermediate, [3-(methylamino)phenyl]methanol.
-
Potential byproducts from the condensation of formaldehyde.[5]
-
Q3: How can I best purify the final this compound product?
A3: Vacuum distillation is a highly effective method for purifying this compound, as it is a liquid at room temperature.[3] The boiling point of this compound is reported to be 282-283 °C at atmospheric pressure (760 mmHg). Under reduced pressure, the boiling point will be significantly lower, which helps to prevent thermal degradation. For smaller-scale purification or removal of non-volatile impurities, column chromatography can also be employed.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in my product?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for separating and quantifying the product and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the final product and can help identify impurities if they are present in sufficient concentration.
Data Presentation
The following table summarizes the key parameters for the three main synthetic routes to this compound].
| Parameter | Reduction of 3-(dimethylamino)benzaldehyde | Reductive Amination of 3-hydroxybenzaldehyde | Methylation of 3-aminobenzyl alcohol (Eschweiler-Clarke) |
| Starting Materials | 3-(Dimethylamino)benzaldehyde | 3-Hydroxybenzaldehyde, Dimethylamine | 3-Aminobenzyl alcohol |
| Key Reagents | Sodium borohydride (NaBH₄) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Formaldehyde, Formic acid |
| Typical Reaction Conditions | Methanol or Ethanol, 0°C to RT | Dichloromethane or THF, RT | Aqueous, 80-100°C |
| Typical Reaction Time | 1-4 hours | 12-24 hours | 4-18 hours |
| Reported Yield | High (>90%) | High (>80%) | High (>80%)[1] |
| Key Advantages | Simple procedure, readily available starting material. | One-pot reaction, mild conditions. | Avoids quaternary ammonium salt formation, high yields.[4] |
| Key Disadvantages | Potential for over-reduction with stronger reducing agents. | Longer reaction times. | Requires heating, potential for side reactions with formaldehyde.[5] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-(dimethylamino)benzaldehyde
-
Dissolve 3-(dimethylamino)benzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Reductive Amination of 3-hydroxybenzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1 equivalent) in 1,2-dichloroethane, add a solution of dimethylamine (2 equivalents, e.g., 40% in water).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Synthesis via Eschweiler-Clarke Methylation of 3-aminobenzyl alcohol
-
In a round-bottom flask, add 3-aminobenzyl alcohol (1 equivalent).
-
Add formic acid (3 equivalents) followed by an aqueous solution of formaldehyde (37%, 3 equivalents).
-
Heat the reaction mixture to 80-100°C and maintain for 4-18 hours.[6]
-
Monitor the reaction by TLC until the starting material and the monomethylated intermediate are consumed.
-
Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide to pH > 10.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for impurity issues.
References
Technical Support Center: [3-(Dimethylamino)phenyl]methanol Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of [3-(Dimethylamino)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and straightforward method for the preparation of this compound is the reduction of 3-(dimethylamino)benzaldehyde. This is typically achieved using a mild reducing agent such as sodium borohydride in an alcoholic solvent like methanol or ethanol. Another potential, though less common, route is the Grignard reaction between a 3-(dimethylamino)phenyl Grignard reagent and formaldehyde.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. For the reduction of 3-(dimethylamino)benzaldehyde with sodium borohydride, yields are often reported in the range of 80-95%.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of 3-(dimethylamino)benzaldehyde can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde should diminish over time, while a new spot for the product alcohol will appear. A suitable eluent system would be a mixture of ethyl acetate and hexanes.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The starting material, 3-(dimethylamino)benzaldehyde, and the product may be harmful if swallowed, in contact with skin, or inhaled, so care should be taken to avoid exposure.
Troubleshooting Guides
Problem: Low Yield of this compound
Possible Cause 1: Incomplete Reaction
-
Symptoms: TLC analysis of the crude reaction mixture shows a significant amount of unreacted 3-(dimethylamino)benzaldehyde.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Increase Molar Excess of Reducing Agent: While a slight excess of sodium borohydride is typically used, an insufficient amount may lead to an incomplete reaction. A modest increase in the molar equivalents of the reducing agent can be beneficial.
-
Check Reagent Quality: Ensure that the sodium borohydride is fresh and has not been deactivated by moisture.
-
Possible Cause 2: Product Decomposition or Side Reactions
-
Symptoms: The appearance of multiple unexpected spots on the TLC plate, or a discolored reaction mixture (e.g., yellow or brown).
-
Troubleshooting Steps:
-
Control Reaction Temperature: The reduction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. Ensure the reaction is adequately cooled, especially during the addition of the reducing agent.
-
Consider Cannizzaro Reaction: Although less likely due to the electron-donating nature of the dimethylamino group, aldehydes without α-hydrogens can undergo disproportionation (Cannizzaro reaction) in the presence of a base to form a carboxylic acid and an alcohol.[1] While sodium borohydride reductions are not typically basic, contamination with base could promote this side reaction. Ensure the reaction conditions are neutral or slightly acidic upon workup.
-
Possible Cause 3: Issues During Work-up and Purification
-
Symptoms: Good conversion observed by TLC, but low isolated yield after extraction and purification.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during the work-up to ensure the product, which is an amine, is in its free base form for efficient extraction into an organic solvent.
-
Avoid Emulsions: Emulsions during extraction can lead to significant product loss. If an emulsion forms, try adding brine or filtering the mixture through celite.
-
Purification Method: If using column chromatography, ensure the silica gel is not too acidic, as this can lead to product degradation. The product can also be purified by distillation under reduced pressure.
-
Data Presentation
| Parameter | Reduction of 3-(dimethylamino)benzaldehyde |
| Starting Material | 3-(Dimethylamino)benzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Typical Molar Ratio (Aldehyde:NaBH₄) | 1 : 1.1 - 1.5 |
| Reaction Temperature | 0 - 25 °C |
| Typical Reaction Time | 1 - 3 hours |
| Reported Yield | 82-96%[2] |
| Purification Method | Column Chromatography or Distillation |
Experimental Protocols
Key Experiment: Reduction of 3-(Dimethylamino)benzaldehyde with Sodium Borohydride
This protocol is adapted from a general procedure for the reduction of β-aminoketones to γ-aminoalcohols.[2]
Materials:
-
3-(dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(dimethylamino)benzaldehyde (1 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully add deionized water (5 mL) to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound preparation.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for [3-(Dimethylamino)phenyl]methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of [3-(Dimethylamino)phenyl]methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common synthetic routes include the reduction of 3-(dimethylamino)benzaldehyde, the reduction of 3-(dimethylamino)benzoic acid or its esters, and the Grignard reaction between a suitable organomagnesium reagent and formaldehyde or a formaldehyde equivalent.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, product degradation, or loss during work-up and purification. The polarity of aminobenzyl alcohols can lead to some water solubility, causing losses during aqueous extractions. Additionally, these compounds can be sensitive to air and light, leading to degradation.
Q3: The final product is a dark-colored oil or solid. How can I purify it?
A3: Discoloration often indicates impurities from side reactions or product degradation. Arylamines are prone to oxidation, which can form colored byproducts. Purification can often be achieved by recrystallization from a suitable solvent system, sometimes with the use of decolorizing charcoal. Column chromatography is also a common and effective purification method.
Q4: I'm observing a persistent emulsion during liquid-liquid extraction. How can I resolve this?
A4: Emulsions are common when working with basic aqueous solutions and organic solvents. To break an emulsion, you can try adding a saturated brine solution (NaCl) or more of the organic solvent. In some cases, filtering the mixture through a pad of Celite or glass wool can be effective.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material before quenching the reaction. Consider increasing the reaction time or temperature, or adding a catalyst if appropriate. |
| Product Degradation | This compound and its derivatives can be sensitive to air and light. Work expeditiously during the work-up and purification steps. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss During Work-up | The product's polarity can lead to partial solubility in the aqueous layer. Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adding brine to the aqueous layer can decrease the product's solubility in water. Check the aqueous layer by TLC to see if a significant amount of product is present. |
| Reagent Quality | Ensure all reagents, especially organometallic reagents like Grignard reagents, are fresh and of high purity. Titrate organometallic reagents before use to determine their exact concentration. Ensure all solvents are anhydrous, particularly for moisture-sensitive reactions. |
Issue 2: Formation of Significant Side Products
| Side Product | Formation Mechanism | Prevention/Minimization |
| Over-oxidation Product (Aldehyde/Carboxylic Acid) | The benzylic alcohol is susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. | Conduct the reaction under an inert atmosphere. Avoid excessive heating and prolonged reaction times. |
| Polymerization Products | Under acidic conditions, benzyl alcohols can be prone to polymerization. The amino group can also catalyze polymerization. | Maintain a neutral or slightly basic pH during work-up and purification. Avoid strong acidic conditions if the product is found to be sensitive. |
| Wurtz Coupling Products (in Grignard reactions) | The newly formed Grignard reagent can react with the starting alkyl/aryl halide. | Add the halide slowly to the magnesium turnings to maintain a low concentration. Use a less reactive solvent or lower the reaction temperature. |
Experimental Protocols
Protocol 1: Reduction of 3-(Dimethylamino)benzaldehyde with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(dimethylamino)benzaldehyde (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel or recrystallization.
Protocol 2: Grignard Reaction of 3-Bromo-N,N-dimethylaniline with Formaldehyde
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition, reflux for an additional hour.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.
-
Work-up: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Derivatives
| Parameter | Reduction of Aldehyde | Grignard Reaction | Reduction of Carboxylic Acid/Ester |
| Starting Material | 3-(Dimethylamino)benzaldehyde | 3-Bromo-N,N-dimethylaniline | 3-(Dimethylamino)benzoic acid/ester |
| Key Reagents | Sodium Borohydride, Lithium Aluminum Hydride | Magnesium, Formaldehyde | Lithium Aluminum Hydride, Borane |
| Typical Yield | 85-95% | 60-75% | 70-85% |
| Reaction Conditions | Mild (0 °C to RT) | Moderate (Refluxing THF) | Moderate to High (Refluxing THF/Ether) |
| Key Advantages | High yields, mild conditions, readily available starting material. | Forms a C-C bond, versatile. | Good for derivatives with ester groups. |
| Key Disadvantages | Aldehyde may not be readily available. | Moisture sensitive, potential for side reactions. | Requires strong reducing agents. |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Grignard Reactions with Dimethylaminophenyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Grignard reactions with N,N-dimethylaminophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Grignard reaction involving dimethylaminophenyl halides?
Success hinges on three primary factors:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms, drastically reducing the yield.[1][2][3] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential.[1][4]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal can prevent the reaction from starting.[1][4][5] This layer must be disrupted to expose the reactive metal surface.
-
Appropriate Solvent: The solvent must be aprotic and able to solvate and stabilize the Grignard reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard choices.[1][6] For many dimethylaminophenyl compounds, THF is often preferred as it is a better coordinating solvent.[1][7][8]
Q2: My Grignard reaction with a dimethylaminophenyl halide won't start. What are the common causes?
Failure to initiate is the most common problem. The likely culprits are:
-
Passivated Magnesium: The surface of the magnesium turnings is likely coated with an unreactive layer of magnesium oxide.[1][5]
-
Presence of Water: Trace amounts of moisture in the reaction flask or solvent will react with and destroy the Grignard reagent.[2][9]
-
Unreactive Halide: While less common with bromides, the halide itself may be of poor quality or unreactive under the chosen conditions.
-
Low Temperature: While excessive heat can be detrimental, some initial gentle warming may be necessary to overcome the activation energy barrier.[4]
Q3: Can the dimethylamino group interfere with the reaction?
The N,N-dimethylamino group is a Lewis base, but it is generally well-tolerated in Grignard reactions and does not possess acidic protons that would quench the reagent. The primary challenges in these reactions are those typical to all Grignard syntheses, such as maintaining anhydrous conditions and ensuring proper magnesium activation. In some contexts, N,N-dimethylaniline has even been used as a complexing agent or catalyst in similar reactions.[10]
Q4: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction is Wurtz coupling , where the Grignard reagent reacts with unreacted dimethylaminophenyl halide to form a biaryl dimer.[8][11] To minimize this:
-
Ensure rapid initiation and a high concentration of active magnesium.
-
Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[11]
-
Avoid excessively high temperatures or prolonged reaction times, which can favor coupling.[8]
Q5: Which solvent is better for this reaction: Diethyl Ether or THF?
For preparing Grignard reagents from aryl bromides like 4-bromo-N,N-dimethylaniline, Tetrahydrofuran (THF) is often the superior choice.[1][7] THF has a higher boiling point, allowing for reflux conditions, and is a better Lewis base, which helps to stabilize the Grignard reagent and facilitate its formation.[1][8]
Troubleshooting Guide
Problem: Reaction Fails to Initiate
Q: I have combined my magnesium turnings and dimethylaminophenyl halide in anhydrous THF, but there are no signs of reaction (no bubbling, cloudiness, or heat). What steps should I take?
A: Follow this systematic troubleshooting process. After each step, check for visual signs of reaction initiation, such as the disappearance of iodine color, gentle bubbling from the magnesium surface, or a spontaneous warming of the flask.[4]
-
Add a Chemical Activator: Add a small crystal of iodine (I₂). The disappearance of its characteristic purple/brown color is a classic indicator of initiation.[4][5] Alternatively, add a few drops of 1,2-dibromoethane (DBE). The observation of ethylene gas bubbles confirms activation.[4][5]
-
Apply Gentle Heat: Gently warm the mixture with a heat gun. Sometimes a small amount of thermal energy is needed to start the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.[4][12]
-
Mechanical Activation: Use a clean, dry glass rod to carefully crush some of the magnesium turnings against the side of the flask.[4] This exposes a fresh, unoxidized metal surface.
-
Sonication: Place the reaction flask in an ultrasonic bath for several minutes. Sonication can help clean the magnesium surface and promote initiation.[13]
-
Add Pre-formed Grignard: If available, adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[5]
Problem: Low Yield of Desired Product
Q: The reaction initiated, but my final yield is significantly lower than expected. What could have gone wrong?
A: Low yields are often traced back to one of the following issues:
-
Incomplete Reaction: Check if a significant amount of magnesium remains unreacted. This could point to insufficient activation or poor quality of the halide.
-
Wurtz Coupling: The formation of a biaryl side product is a common issue.[11] Confirm its presence via analytical methods like TLC or NMR. To mitigate this, ensure slow addition of the halide and avoid unnecessarily high temperatures.
-
Premature Quenching: The Grignard reagent may have been destroyed by exposure to atmospheric moisture or acidic impurities in the substrate you are reacting it with. Always work under an inert atmosphere (Nitrogen or Argon).[1]
-
Prolonged Heating: Refluxing the Grignard reagent for an excessive amount of time (e.g., several hours) can lead to decomposition, often indicated by the solution turning dark or black.[8]
Data Presentation
Table 1: Common Chemical Activators for Magnesium
| Activator | Typical Amount | Visual/Physical Indicators of Success |
| **Iodine (I₂) ** | A single small crystal | Disappearance of the purple/brown iodine color.[4] |
| 1,2-Dibromoethane (DBE) | A few drops (e.g., 0.05 eq) | Vigorous bubbling (ethylene gas evolution).[4][5] |
| Methyl Iodide | A few drops | Often used when other methods fail.[5] |
Table 2: Comparison of Common Ethereal Solvents
| Solvent | Formula | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | Et₂O | 34.6 | Highly volatile. Its spontaneous boiling is a clear sign of initiation. Less effective at solvating some aryl Grignard reagents.[1] |
| Tetrahydrofuran | THF | 66 | Higher boiling point allows for reflux. Better coordinating solvent, often leading to smoother and more reliable Grignard formation, especially with aryl halides.[1][7][8] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | A greener alternative to THF, often showing comparable or superior performance in Grignard reactions.[14] |
Experimental Protocols
Protocol 1: Preparation of 4-(N,N-dimethylamino)phenylmagnesium Bromide
This protocol is adapted from procedures for the synthesis of triarylmethane dyes.[7][12][15]
Materials:
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Magnesium turnings (0.80 g)
-
4-Bromo-N,N-dimethylaniline (5.0 g)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Iodine (1 small crystal)
Procedure:
-
Glassware Preparation: Thoroughly flame-dry a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Allow to cool to room temperature.
-
Reagent Addition: Quickly add the magnesium turnings, 4-bromo-N,N-dimethylaniline, and the iodine crystal to the flask.
-
Solvent Addition: Add 45-50 mL of anhydrous THF.
-
Initiation and Reflux: Begin stirring the mixture. Gentle warming with a heat gun may be applied to initiate the reaction. Once initiated, the reaction should become self-sustaining and the mixture will begin to reflux. Maintain a gentle reflux for approximately 30 minutes. The initial dark color will fade to a characteristic cloudy gray-brown ("dirty dishwater") appearance.[7][12]
-
Completion: After 30 minutes, most of the magnesium should be consumed. Cool the flask to room temperature. The Grignard reagent is now ready for reaction with an electrophile.
Protocol 2: Magnesium Activation with 1,2-Dibromoethane (DBE)
This protocol should be used if the reaction in Protocol 1 fails to initiate.[4]
-
Setup: In a flame-dried flask under an inert atmosphere, add the magnesium turnings and cover them with a small portion of anhydrous THF.
-
Initiation with DBE: While stirring, use a syringe to add a few drops of 1,2-dibromoethane to the magnesium suspension.
-
Observation: Look for the evolution of ethylene gas (bubbling). This indicates the magnesium surface is now active.
-
Halide Addition: Once the bubbling from the DBE reaction subsides, begin the slow, dropwise addition of your dimethylaminophenyl halide solution as described in the main protocol.
Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of [3-(Dimethylamino)phenyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing scale-up issues in the production of [3-(Dimethylamino)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic amino alcohol.[1][2][3] It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its structure contains a benzene ring, a dimethylamino group, and a hydroxymethyl group, making it a versatile intermediate.
Q2: What are the typical starting materials for the synthesis of this compound?
The synthesis can be approached through various routes. A common method involves the reduction of 3-(dimethylamino)benzoic acid or its esters. Another potential route is the reaction of 3-dimethylaminobenzaldehyde with a suitable reducing agent.
Q3: What are the main safety concerns when handling this compound and its precursors?
As with many organic chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4] Handling should be performed in a well-ventilated area or a fume hood.[4] Specific safety data sheets (SDS) for all reagents should be consulted prior to use to understand their specific hazards.[5] For instance, some reagents used in the synthesis may be flammable, corrosive, or toxic.[4][5]
Q4: How can I monitor the progress of the reaction during the synthesis?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction yield is significantly lower than expected during scale-up. What are the potential causes and how can I address them?
A: Low yields during scale-up can stem from several factors:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents, resulting in side reactions or incomplete conversion. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.
-
Temperature Control: Exothermic reactions can be harder to control on a larger scale. Poor heat dissipation can lead to side product formation. A staged addition of reagents or improved cooling of the reactor can help maintain the optimal reaction temperature.
-
Atmosphere Control: Reactions sensitive to air or moisture may experience lower yields on a larger scale due to the increased difficulty of maintaining an inert atmosphere. Ensure all reagents and solvents are dry and the reaction vessel is properly purged with an inert gas like nitrogen or argon.[6]
Issue 2: Impurity Formation
Q: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation?
A: Common impurities can arise from side reactions or unreacted starting materials.
-
Over-alkylation: In reactions involving dimethylamine, there is a possibility of forming quaternary ammonium salts. Careful control of stoichiometry and reaction temperature can minimize this.
-
Oxidation: The dimethylamino group can be susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures. Maintaining an inert atmosphere can mitigate this.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted starting materials in your crude product. Consider increasing the reaction time or temperature, or adding a slight excess of one of the reagents.
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify this compound to the desired level. What purification methods are most effective and what are the common challenges?
A: The purification of amino alcohols can be challenging due to their physical properties.
-
Vacuum Distillation: This is often an effective method for separating the product from non-volatile impurities.[7][8] However, thermal degradation can occur if the temperature is too high. A good vacuum is essential to lower the boiling point.[8]
-
Column Chromatography: Flash column chromatography can be used to separate impurities with different polarities.[8] A common challenge is the potential for the product to streak on silica gel due to the basicity of the amino group. Using a solvent system containing a small amount of a basic modifier, like triethylamine, can improve the separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[7] The main challenge is finding a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
Data Presentation
Table 1: Comparison of Purification Methods for Amino Alcohols
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Challenges |
| Vacuum Distillation | >98% | 80-95% | Effective for removing non-volatile impurities and solvents; Scalable.[8] | Potential for thermal degradation; Requires specialized equipment.[8] |
| Flash Column Chromatography | >99% | 70-90% | Good for separating impurities with different polarities.[8] | Can be labor-intensive and consume large volumes of solvent; Potential for product tailing on the column.[8] |
| Recrystallization | High (if a suitable solvent is found) | Variable | Can yield very pure crystalline product; Cost-effective.[7] | Finding a suitable solvent can be challenging. |
Experimental Protocols
Synthesis of this compound via Reduction of 3-(Dimethylamino)benzaldehyde
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)benzaldehyde in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. 23501-93-1|(3-(Dimethylamino)phenyl)methanol|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. CAS 23501-93-1 | (3-(Dimethylamino)phenyl)methanol - Synblock [synblock.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Spectroscopic Validation of [3-(Dimethylamino)phenyl]methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for [3-(Dimethylamino)phenyl]methanol, a key intermediate in various synthetic applications. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a robust framework for the structural validation of this compound. To offer a comparative perspective, the predicted spectroscopic data for this compound is presented alongside experimental data for its structural isomer, [4-(Dimethylamino)phenyl]methanol. This comparison will aid researchers in unequivocally identifying and characterizing these molecules.
Spectroscopic Data Comparison
The structural nuances between this compound and its para-isomer, [4-(Dimethylamino)phenyl]methanol, give rise to distinct spectroscopic signatures. The following tables summarize the key spectroscopic data for both compounds.
Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for an Analogous Compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Predicted: • ~7.25 (t, 1H, Ar-H)• ~6.85 (d, 1H, Ar-H)• ~6.75 (s, 1H, Ar-H)• ~6.70 (d, 1H, Ar-H)• ~4.65 (s, 2H, -CH₂OH)• ~2.95 (s, 6H, -N(CH₃)₂) |
| [4-(Dimethylamino)phenyl]methanol | CDCl₃ | Experimental (Analog): • 7.29 (d, J = 9.1 Hz, 2H)• 6.58 (d, J = 9.0 Hz, 2H)• 2.92 (s, 6H) |
Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for an Analogous Compound)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Predicted: • ~150.5 (Ar-C-N)• ~142.0 (Ar-C-CH₂OH)• ~129.0 (Ar-CH)• ~117.0 (Ar-CH)• ~113.0 (Ar-CH)• ~112.5 (Ar-CH)• ~65.0 (-CH₂OH)• ~40.5 (-N(CH₃)₂) |
| [4-(Dimethylamino)phenyl]methanol | CDCl₃ | Experimental (Analog): • 151.98 (Ar-C-N)• 145.70 (Ar-C)• 114.92 (Ar-CH)• 114.59 (Ar-CH)• 41.83 (-N(CH₃)₂) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| This compound | O-H stretch (alcohol) | 3600-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 | |
| C-H stretch (aliphatic) | 3000-2850 | |
| C=C stretch (aromatic) | 1600-1450 | |
| C-O stretch (alcohol) | 1260-1000 | |
| C-N stretch (amine) | 1340-1250 | |
| [4-(Dimethylamino)phenyl]methanol | O-H stretch (alcohol) | ~3350 (broad) |
| C-H stretch (aromatic) | ~3050 | |
| C-H stretch (aliphatic) | ~2900 | |
| C=C stretch (aromatic) | ~1610, 1520 | |
| C-O stretch (alcohol) | ~1020 | |
| C-N stretch (amine) | ~1350 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Predicted m/z |
| This compound | ESI+ | [M+H]⁺: 166.12 |
| [M+Na]⁺: 188.10 | ||
| [4-(Dimethylamino)phenyl]methanol | EI | M⁺•: 151.1 |
| Fragments: 134, 106, 77 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 4 seconds, and a spectral width of -2 to 12 ppm. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. The spectral width is set from -10 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing steps include Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum displays the percentage of transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile (typically at a concentration of ~1 µg/mL).
-
Data Acquisition (Electrospray Ionization - ESI): For ESI-MS, the sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump. The analysis is performed in positive ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the protonated molecule [M+H]⁺.
-
Data Acquisition (Electron Ionization - EI): For EI-MS, the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the structural validation of this compound.
Comparative Analysis of [3-(Dimethylamino)phenyl]methanol Isomers: A Guide for Researchers
A comprehensive examination of the ortho, meta, and para isomers of [3- (Dimethylamino)phenyl]methanol, detailing their synthesis, spectroscopic properties, and potential pharmacological activities. This guide provides researchers, scientists, and drug development professionals with a comparative framework supported by available data and established chemical principles.
The positional isomerism of the dimethylaminomethyl and hydroxymethyl groups on the phenyl ring significantly influences the physicochemical and biological properties of [3-(Dimethylamino)phenyl]methanol. This guide presents a comparative analysis of the ortho, meta, and para isomers to facilitate their differentiation and inform their potential applications in research and drug development. While direct comparative studies are limited, this document compiles available data and provides a theoretical framework for understanding their distinct characteristics.
Physicochemical Properties
| Property | ortho-Isomer | meta-Isomer | para-Isomer |
| CAS Number | 63321-79-9 | 23501-93-1 | 1703-46-4 |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol |
| Boiling Point | Not available | 282-283 °C | Not available |
| Density | Not available | 1.056 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n20/D 1.577 | Not available |
| Physical Form | Not available | Liquid | Solid |
Synthesis of Isomers
The synthesis of each isomer typically involves the reduction of the corresponding dimethylaminobenzaldehyde or the reaction of a suitable Grignard reagent with formaldehyde. The choice of starting material dictates the final position of the functional groups.
Experimental Protocols
General Procedure for the Reduction of Dimethylaminobenzaldehydes:
A solution of the corresponding (dimethylamino)benzaldehyde isomer in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) is treated with a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography or distillation to yield the desired (dimethylamino)phenyl]methanol isomer.
Workflow for Isomer Synthesis:
Caption: Synthetic routes to the isomers.
Spectroscopic Analysis
The ortho, meta, and para isomers can be unequivocally distinguished by their spectroscopic signatures, particularly their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum are highly indicative of the substitution pattern.
-
ortho-Isomer: Expected to show a complex multiplet pattern for the four aromatic protons due to their distinct chemical environments.
-
meta-Isomer: Will likely exhibit a more complex pattern than the para-isomer, but generally with four distinct aromatic proton signals.
-
para-Isomer: Due to its symmetry, it will show a characteristic AA'BB' system, typically appearing as two doublets in the aromatic region.
The ¹³C NMR spectra will also reflect the symmetry of the molecules, with the para-isomer showing fewer signals in the aromatic region compared to the ortho and meta isomers.
Table of Predicted ¹H NMR Chemical Shifts (Aromatic Region):
| Isomer | Predicted Aromatic Proton Signals |
| ortho | 4 distinct multiplets |
| meta | 4 distinct multiplets (different pattern from ortho) |
| para | 2 doublets (AA'BB' system) |
Infrared (IR) Spectroscopy
The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) of the IR spectrum are diagnostic for the substitution pattern of the benzene ring.
-
ortho-Disubstituted: Typically shows a strong band in the 745-785 cm⁻¹ region.
-
meta-Disubstituted: Characterized by two bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹, along with a third weaker band around 860-900 cm⁻¹.
-
para-Disubstituted: Exhibits a single strong band in the 810-840 cm⁻¹ region.
Experimental Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
IR Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Spectroscopic Differentiation Workflow:
Caption: Differentiating isomers by spectroscopy.
Pharmacological Activity
The biological activity of these isomers is expected to differ due to variations in their shape, polarity, and ability to interact with biological targets. While comprehensive comparative pharmacological data is scarce, some derivatives of the para-isomer, {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride, have shown potential antimicrobial and analgesic properties. The dimethylamino moiety is a common pharmacophore in many FDA-approved drugs, suggesting that these isomers could serve as valuable scaffolds in drug discovery.
It is well-established that positional isomers can exhibit significantly different pharmacological profiles. For instance, the position of a functional group can dramatically alter a molecule's binding affinity to a receptor or its metabolic stability. Therefore, it is reasonable to hypothesize that the ortho, meta, and para isomers of this compound will display distinct activities.
Potential Signaling Pathway Involvement:
Given the structural similarity to some neurotransmitters and CNS-active drugs, these compounds could potentially interact with various receptors and transporters in the central nervous system. A hypothetical signaling pathway interaction is depicted below.
Caption: Hypothetical signaling pathway.
Conclusion
The ortho, meta, and para isomers of this compound represent a set of closely related compounds with potentially distinct chemical and biological properties. This guide provides a framework for their comparative analysis based on available data and established scientific principles. The clear differences in their predicted spectroscopic signatures provide a robust method for their identification. While further research is needed to fully elucidate their comparative pharmacological profiles, the structural motifs present in these isomers suggest they are promising candidates for further investigation in medicinal chemistry and drug development. Researchers are encouraged to utilize the provided experimental frameworks to conduct direct comparative studies to expand the understanding of these versatile chemical entities.
A Comparative Analysis of the Reactivity of [3-(Dimethylamino)phenyl]methanol and its Para Isomer, [4-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of [3-(Dimethylamino)phenyl]methanol and its para isomer, [4-(Dimethylamino)phenyl]methanol. The position of the potent electron-donating dimethylamino group significantly influences the electronic properties of the aromatic ring and the benzylic carbon, leading to marked differences in their reactivity. This analysis is supported by established principles of physical organic chemistry and available data on substituent effects.
Executive Summary
The reactivity of the benzylic alcohol functionality in this compound and [4-(Dimethylamino)phenyl]methanol is largely dictated by the electronic effects of the dimethylamino substituent. The para isomer, [4-(Dimethylamino)phenyl]methanol, is anticipated to be significantly more reactive in reactions that proceed through a carbocation intermediate or have a transition state with developing positive charge at the benzylic position. This is due to the powerful +M (mesomeric or resonance) effect of the para-dimethylamino group, which provides substantial stabilization to the electron-deficient center. In contrast, the meta-dimethylamino group in this compound can only exert a weaker -I (inductive) electron-donating effect, leading to considerably lower reactivity in such reactions.
Theoretical Framework: Electronic Effects of the Dimethylamino Group
The dimethylamino group is a strong activating group, meaning it donates electron density to the aromatic ring. The mode of this electron donation is position-dependent:
-
Para Position: In [4-(Dimethylamino)phenyl]methanol, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, directly stabilizing a positive charge that develops on the benzylic carbon during a reaction. This strong, positive resonance effect (+M) is the dominant factor in its enhanced reactivity.
-
Meta Position: In this compound, the dimethylamino group cannot directly delocalize its lone pair to the benzylic carbon via resonance. Its influence is primarily through the weaker, through-bond inductive effect (-I), which is electron-donating in this case.
This difference in electronic effects can be quantified using Hammett substituent constants (σ). These constants measure the electronic influence of a substituent on the reactivity of a reaction center. A more negative σ value indicates a stronger electron-donating ability.
Data Presentation: Hammett Substituent Constants
| Substituent Position | Hammett Constant (σ) | Type of Electronic Effect | Predicted Relative Reactivity in Electrophilic Reactions |
| para-N(CH₃)₂ | -0.83 | +M (strong), -I (weak) | High |
| meta-N(CH₃)₂ | -0.21 | -I (moderate) | Moderate |
The significantly more negative σ value for the para-dimethylamino group provides quantitative evidence for its superior electron-donating capacity compared to the meta-substituent.
Reactivity in Key Reaction Types
S_N1 Solvolysis
In S_N1 reactions of the corresponding benzyl halides (e.g., chlorides), the rate-determining step is the formation of a benzyl carbocation. The para-dimethylamino group can effectively stabilize this carbocation through resonance, leading to a much faster reaction rate compared to the meta isomer.
Oxidation of the Benzylic Alcohol
The oxidation of benzyl alcohols to aldehydes or carboxylic acids often involves a transition state with developing positive charge on the benzylic carbon. Therefore, the para isomer is expected to undergo oxidation at a faster rate than the meta isomer. For example, in an oxidation using an oxidant like manganese dioxide (MnO₂), the electron-donating para-dimethylamino group would facilitate the hydride abstraction from the benzylic position.
Experimental Protocols
Proposed Experimental Protocol for Comparative Oxidation Kinetics
This protocol outlines a general procedure to compare the rates of oxidation of this compound and [4-(Dimethylamino)phenyl]methanol.
Objective: To determine the relative rates of oxidation of the two isomers.
Materials:
-
This compound
-
[4-(Dimethylamino)phenyl]methanol
-
Manganese dioxide (activated)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In separate, identical reaction flasks, place a solution of the respective alcohol (e.g., 0.1 M) in anhydrous dichloromethane. Add a known amount of the internal standard.
-
Initiation: To each flask, add an excess of activated manganese dioxide (e.g., 10 equivalents) at a constant temperature (e.g., 25 °C). Start a timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by filtering it through a short plug of celite to remove the MnO₂.
-
Analysis: Analyze the filtrate by GC-FID to determine the concentration of the remaining starting material and the formed aldehyde product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both isomers. The initial rates can be determined from the slope of these plots at t=0. The relative reactivity can be expressed as the ratio of the initial rates.
Conclusion
The positional isomerism of the dimethylamino group on the phenyl ring of (dimethylamino)phenyl]methanol has a profound impact on its chemical reactivity. The para isomer, [4-(Dimethylamino)phenyl]methanol, is predicted to be substantially more reactive in reactions involving the formation of a positive charge at the benzylic carbon due to the powerful resonance stabilization afforded by the para-dimethylamino group. In contrast, the meta isomer, this compound, exhibits a lower reactivity as its dimethylamino group can only exert a weaker inductive effect. This predictable difference in reactivity, quantifiable by Hammett constants, is a critical consideration for researchers in the fields of organic synthesis, medicinal chemistry, and materials science when selecting isomers for specific applications. The provided experimental framework offers a clear path to empirically validate these theoretical predictions.
A Comparative Guide to the Synthesis Applications of [3-(Dimethylamino)phenyl]methanol and [4-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes with optimal efficiency. The isomeric pair, [3-(Dimethylamino)phenyl]methanol and [4-(Dimethylamino)phenyl]methanol, both versatile building blocks, offer distinct reactivity profiles owing to the positional difference of the potent electron-donating dimethylamino group. This guide provides an objective comparison of their performance in synthesis, supported by theoretical principles and available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Unveiling the Electronic Influence: A Tale of Two Isomers
The key to understanding the differential reactivity of these isomers lies in the electronic effects exerted by the dimethylamino group on the benzylic alcohol moiety. The dimethylamino group is a strong activating group, meaning it donates electron density to the aromatic ring. This occurs through two primary mechanisms: the inductive effect and the resonance effect.
-
[4-(Dimethylamino)phenyl]methanol (para-isomer): In the para position, both the inductive and, more significantly, the resonance effects work in concert to increase electron density at the benzylic carbon. The lone pair of electrons on the nitrogen atom can be delocalized through the π-system of the benzene ring, directly stabilizing a positive charge that may develop at the benzylic position during a reaction. This enhanced stability of the carbocation intermediate makes the para-isomer significantly more reactive in reactions proceeding through an SN1-type mechanism.
-
This compound (meta-isomer): For the meta-isomer, the dimethylamino group still exerts an electron-donating inductive effect. However, direct resonance delocalization of the nitrogen lone pair to the benzylic carbon is not possible. The activating effect is therefore less pronounced compared to the para-isomer. Consequently, the meta-isomer is generally less reactive in reactions where carbocation stability is the dominant factor.
This fundamental difference in electronic properties dictates their suitability for various synthetic transformations.
Purity Under Scrutiny: A Comparative Guide to the Assessment of Synthesized [3-(Dimethylamino)phenyl]methanol
At the Bench: Comparing Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive purity profile. The choice of analytical technique depends on the nature of the expected impurities, the required level of sensitivity, and the desired information—be it quantitative purity or structural confirmation.[1][2] The following table summarizes the most common methods for the purity assessment of organic compounds.[1]
Table 1: Comparison of Purity Assessment Techniques for [3-(Dimethylamino)phenyl]methanol
| Analytical Technique | Principle | Information Provided | Typical Purity (%) | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4] | Quantitative purity, number of impurities, retention time. | >99% | High sensitivity, high resolution, applicable to a wide range of compounds.[3] | Requires a reference standard for absolute quantification, potential for co-elution of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[5][6] | Identification and quantification of volatile impurities, structural information from mass spectra.[5][7] | >98% | Excellent for volatile and semi-volatile compounds, high sensitivity.[7][8] | Not suitable for non-volatile or thermally labile compounds.[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[9] | Absolute purity, structural confirmation of the main compound and impurities.[9][10] | >95% | A primary method that does not require a specific reference standard of the analyte, provides structural information.[9][10] | Lower sensitivity than chromatographic methods, requires careful selection of a suitable internal standard.[11] |
| Elemental Analysis | Combustion of the sample to determine the percentage of carbon, hydrogen, and nitrogen. | Confirmation of elemental composition and empirical formula. | Confirms % composition | Provides fundamental information about the compound's composition. | Does not detect isomers or impurities with the same elemental composition.[2] |
In the Lab: Detailed Experimental Protocols
Reproducible and accurate data hinge on well-defined experimental protocols. Below are representative methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 254 nm.
-
Sample Preparation : Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Analysis : Inject 10 µL of the sample. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A GC system coupled to a mass spectrometer.[5]
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection : Splitless injection of 1 µL of the sample.
-
Mass Spectrometer : Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis : Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra and retention times. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation : Accurately weigh about 10-20 mg of the synthesized compound and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the solids in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition : Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to ensure full signal recovery.[9]
-
Analysis : Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the equation that relates the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[11][12]
Visualizing the Process
To better understand the workflow and the context in which purity assessment is critical, the following diagrams are provided.
Caption: A generalized workflow for the purity assessment of a synthesized compound.
Caption: A hypothetical signaling pathway illustrating the importance of compound purity.
Comparative Data: A Hypothetical Analysis
To illustrate the application of these techniques, consider the hypothetical purity data for two different synthesized batches of this compound compared with a commercially available alternative, [4-(Dimethylamino)phenyl]methanol.
Table 2: Hypothetical Purity Data Comparison
| Compound | Batch ID | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Notes |
| This compound | SYNTH-A-001 | 98.5 | 98.2 | 97.9 | Minor unreacted starting material detected by GC-MS. |
| This compound | SYNTH-A-002 | 99.7 | 99.6 | 99.5 | Post-recrystallization. No significant impurities detected. |
| [4-(Dimethylamino)phenyl]methanol | COMM-B-001 | >99.0 | >99.0 | >99.0 | Commercial standard. |
This comparative data highlights how different batches of the same synthesized compound can vary in purity and how purification steps can significantly improve the quality of the final product.
References
- 1. moravek.com [moravek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. torontech.com [torontech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Comparative Analysis of [3-(Dimethylamino)phenyl]methanol Derivatives as Potential Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel piperidine-based derivative of [3-(Dimethylamino)phenyl]methanol against the well-established analgesic, Tramadol, and its active metabolite. The objective is to offer a clear comparison of their performance based on available experimental data, aiding in the evaluation of new chemical entities in the field of pain management.
Introduction
The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of medicinal chemistry and drug development. The this compound scaffold is a key structural feature in several centrally acting analgesics. This guide focuses on a recently synthesized derivative, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, hereafter referred to as Compound A , and compares its preclinical analgesic properties to those of Tramadol and its primary active metabolite, O-desmethyltramadol (M1) . Tramadol is a widely prescribed centrally acting analgesic with a dual mechanism of action involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake[1][2]. Its analgesic effects are largely attributed to its M1 metabolite, which exhibits a significantly higher affinity for the µ-opioid receptor[1][2].
Data Presentation
The following tables summarize the key quantitative data for Compound A, Tramadol, and O-desmethyltramadol, focusing on their opioid receptor binding affinities and in vivo analgesic efficacy.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Compound A | 7.3 ± 0.5[3] | 849.4 ± 96.6[3] | 49.1 ± 6.9[3] |
| Tramadol | ~2,100 | >10,000 | >10,000 |
| O-desmethyltramadol (M1) | 1.3 | 250 | 250 |
Note: Ki values for Tramadol and O-desmethyltramadol are approximate and gathered from multiple sources. Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Analgesic Efficacy (Hot Plate Test in Mice)
| Compound | Median Effective Dose (ED50) |
| Compound A | 3.1 mg/kg[3] |
| Tramadol | ~10-20 mg/kg |
Note: The ED50 for Tramadol can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future comparative studies.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity of a test compound for opioid receptors.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), and [³H]U-69,593 (for KOR).
-
Test compound (e.g., Compound A) at various concentrations.
-
Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hot Plate Test for Analgesia in Mice
This is a common behavioral test to assess the efficacy of centrally acting analgesics.
-
Objective: To determine the median effective dose (ED50) of a test compound that produces an analgesic effect.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: Male ICR mice (or other suitable strain), typically weighing 18-22 g.
-
Procedure:
-
Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., Compound A) or vehicle control to different groups of mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
The ED50 value is calculated from the dose-response curve at the time of peak effect.
-
Mandatory Visualization
The following diagrams illustrate the general signaling pathway of µ-opioid receptor activation and a typical experimental workflow for analgesic drug screening.
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity in Immunoassays Featuring [3-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immunoassay cross-reactivity, with a focus on potential interactions from structurally similar compounds like [3-(Dimethylamino)phenyl]methanol. The data and protocols presented are essential for developing specific and reliable assays, minimizing the risk of false-positive results in clinical and forensic toxicology.
Introduction to Immunoassay Specificity
Immunoassays are vital tools for detecting and quantifying small molecules like drugs and their metabolites in biological samples.[1] Their accuracy hinges on the specificity of the antibody used, which should ideally bind only to the target analyte. However, antibodies can sometimes bind to other structurally related, non-target compounds, a phenomenon known as cross-reactivity.[2] This can lead to false-positive results, complicating clinical diagnosis and therapeutic drug monitoring.[3][4]
The compound this compound shares structural similarities with several pharmaceutical agents, including the antidepressant venlafaxine and the analgesic tramadol.[3][5][6] Consequently, it is a relevant molecule to consider when evaluating the specificity of immunoassays designed to detect these parent drugs or their metabolites. For instance, studies have extensively documented that venlafaxine and its primary metabolite, O-desmethylvenlafaxine, can cause false-positive results in immunoassays for phencyclidine (PCP) due to antibody cross-reactivity.[5][7][8][9] Similarly, tramadol and its metabolites have also been reported to interfere with PCP screening assays.[3]
This guide uses a common analytical method, the competitive enzyme-linked immunosorbent assay (ELISA), to illustrate how cross-reactivity is quantitatively assessed.
Experimental Protocols
The following is a detailed methodology for a competitive ELISA, a standard format for determining the cross-reactivity of small molecules.[10]
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to measure the concentration of a target analyte (e.g., a parent drug) in a sample and to determine the degree of interference from related compounds.
1. Plate Coating:
-
Microplate wells are coated with a capture antibody specific to the target drug.
-
The plate is incubated to allow the antibody to adsorb to the polystyrene surface.
-
Rationale: This immobilizes the antibody, which is the limiting reagent in the assay.[10]
2. Washing:
-
The plate is washed with a buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
3. Blocking:
-
A blocking buffer (e.g., a solution of bovine serum albumin or non-fat milk) is added to each well.
-
The plate is incubated to cover any remaining unsaturated binding sites on the well surface.
-
Rationale: This step is crucial to prevent non-specific binding of reagents, which can lead to high background signals.[11][12]
4. Competitive Reaction:
-
Standards, controls, and unknown samples (containing the free, unlabeled analyte) are added to the wells.
-
Simultaneously or sequentially, a fixed amount of the same analyte conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
The plate is incubated, allowing the labeled and unlabeled analytes to compete for the limited number of antibody binding sites.[1][13]
5. Washing:
-
The plate is washed again to remove all unbound labeled and unlabeled analytes.
6. Signal Development:
-
A substrate for the enzyme (e.g., TMB for HRP) is added to each well. The enzyme converts the substrate into a colored product.
-
The reaction is allowed to proceed for a set amount of time.
7. Stopping the Reaction:
-
A stop solution (e.g., dilute sulfuric acid) is added to halt the enzymatic reaction.
8. Data Acquisition:
-
The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.[14]
Data Presentation: Cross-Reactivity Comparison
Cross-reactivity is typically quantified by determining the concentration of a competing compound required to displace 50% of the labeled antigen (IC50). It is often expressed as a percentage relative to the target analyte.
Formula for Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100
The following table presents hypothetical, yet plausible, cross-reactivity data for an immunoassay designed to detect Venlafaxine. This illustrates how this compound and other metabolites would be compared.
| Compound Tested | Target Analyte (Parent Drug) | IC50 (ng/mL) | % Cross-Reactivity |
| Venlafaxine | Venlafaxine | 50 | 100% |
| O-Desmethylvenlafaxine (ODV) | Venlafaxine | 75 | 66.7% |
| N-Desmethylvenlafaxine | Venlafaxine | 850 | 5.9% |
| This compound] | Venlafaxine | > 10,000 | < 0.5% |
| Tramadol | Venlafaxine | > 25,000 | < 0.2% |
| Amitriptyline | Venlafaxine | 15,000 | 0.33% |
Note: This data is illustrative. Actual cross-reactivity can vary significantly between different antibody lots and assay manufacturers.[4][15]
Visualizations
Diagrams are provided below to clarify the logical relationships and experimental workflows discussed.
Caption: Structural relationships between a parent drug and its potential cross-reactants.
Caption: Step-by-step workflow for a competitive ELISA used in cross-reactivity testing.
References
- 1. Immunoassay - Wikipedia [en.wikipedia.org]
- 2. seracare.com [seracare.com]
- 3. False-positive urine phencyclidine immunoassay screen result caused by interference by tramadol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunalysis Tapentadol Assay Reformulation Resolves Tramadol Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Massive venlafaxine overdose resulted in a false positive Abbott AxSYM urine immunoassay for phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 13. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 14. envirologix.com [envirologix.com]
- 15. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of [3-(Dimethylamino)phenyl]methanol] as a catalyst ligand
Benchmarking Novel Catalyst Ligands: A Guide for Researchers
A comprehensive search for performance data on [3-(Dimethylamino)phenyl]methanol as a catalyst ligand did not yield specific experimental results or comparative studies in the public domain. Extensive searches were conducted across scientific databases and patent literature for its application in common catalytic reactions such as Suzuki-Miyaura and Heck couplings, as well as broader searches for the catalytic use of aminophenol and dimethylaminobenzyl alcohol derivatives. The absence of direct data prevents a specific performance comparison for this compound.
However, for researchers, scientists, and drug development professionals interested in evaluating the potential of novel ligands like this compound, this guide outlines the typical experimental approach and data presentation required for a thorough performance benchmark.
General Framework for Benchmarking a Novel Catalyst Ligand
The performance of a new catalyst ligand is typically assessed by evaluating its effectiveness in a series of well-established catalytic reactions. Key performance indicators (KPIs) are measured and compared against known, state-of-the-art ligands under identical conditions.
Common Benchmarking Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry and serve as excellent platforms for testing new ligands. The most common reactions for this purpose include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between an organoboron compound and an organohalide.
-
Heck Coupling: The reaction of an unsaturated halide with an alkene to form a substituted alkene.[1][2]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine.
Key Performance Indicators (KPIs)
When evaluating a new ligand, the following quantitative data points are crucial for a meaningful comparison:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The absolute number of moles of substrate that a mole of the catalyst (ligand-metal complex) can convert before becoming inactive.
-
Turnover Frequency (TOF): The number of catalytic cycles per unit of time, indicating the catalyst's activity.
-
Selectivity (%): The ratio of the desired product to all other products, which is critical in complex reactions with multiple possible outcomes.
-
Reaction Conditions: Temperature, pressure, reaction time, and catalyst loading required to achieve a certain yield. Milder conditions are generally preferred.
-
Substrate Scope: The range of different substrates (e.g., various aryl halides and coupling partners) that the catalyst system can effectively couple.
Experimental Protocols for Benchmarking
Detailed and consistent experimental protocols are essential for reproducible and comparable results. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for benchmarking a new ligand like this compound.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand to be tested (e.g., this compound)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, Water)
-
Internal standard for GC/HPLC analysis (e.g., Dodecane)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, a vial is charged with the palladium precursor and the ligand in the desired stoichiometric ratio (e.g., 1:2 Pd:ligand). Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Reaction Initiation: The pre-formed catalyst solution (e.g., 1 mol% Pd) is added to the reaction vessel. The vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.
-
Product Isolation: Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation for Comparison
Summarizing quantitative data in tables allows for a clear and objective comparison between the novel ligand and established alternatives.
Table 1: Performance Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON |
| This compound | 1.0 | 100 | 12 | Data | Data |
| Ligand A (e.g., SPhos) | 1.0 | 100 | 12 | Data | Data |
| Ligand B (e.g., XPhos) | 1.0 | 100 | 12 | Data | Data |
| No Ligand | 1.0 | 100 | 12 | Data | Data |
*Data to be obtained from experimental work.
Visualizing the Benchmarking Workflow
A clear workflow diagram can help in planning and executing the benchmarking study.
Caption: Workflow for benchmarking a novel catalyst ligand.
Conclusion
While there is currently no available data to benchmark the performance of this compound as a catalyst ligand, the framework provided in this guide offers a comprehensive approach for its evaluation. By systematically testing the ligand in established catalytic reactions and comparing its performance against well-known standards, researchers can generate the necessary data to determine its potential and position it within the existing landscape of catalyst technology.
References
Comparative study of different synthetic routes to [3-(Dimethylamino)phenyl]methanol]
A Comparative Analysis of Synthetic Routes to [3-(Dimethylamino)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other functional materials, can be approached through several distinct chemical pathways. This guide provides a comparative analysis of three primary synthetic strategies: the reduction of 3-(dimethylamino)benzoic acid, the reductive amination of 3-hydroxybenzaldehyde, and the dimethylation of 3-aminobenzyl alcohol. Each route is evaluated based on reaction conditions, yield, and starting material accessibility, supported by detailed experimental protocols to inform methodological selection.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Reduction of 3-(Dimethylamino)benzoic Acid | Route 2: Reductive Amination of 3-Hydroxybenzaldehyde | Route 3: Dimethylation of 3-Aminobenzyl Alcohol |
| Starting Materials | 3-(Dimethylamino)benzoic acid | 3-Hydroxybenzaldehyde, Dimethylamine | 3-Aminobenzyl alcohol, Formaldehyde, Formic acid |
| Key Reagents | Lithium Aluminum Hydride (LAH) | Sodium Triacetoxyborohydride | Formic Acid, Formaldehyde |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | None (Formic acid acts as solvent) |
| Reaction Temperature | 0 °C to reflux | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 1-3 hours | 4-6 hours |
| Reported Yield | High (estimated >95%)[1] | Good (77% for a similar substrate) | Good to High |
| Key Advantages | High yield, straightforward reduction. | Mild reaction conditions, readily available starting materials. | Potentially high-yielding, uses inexpensive reagents. |
| Key Disadvantages | Requires a highly reactive and moisture-sensitive reagent (LAH). | Potential for side reactions if not controlled. | Requires heating and careful workup. |
Experimental Protocols
Route 1: Reduction of 3-(Dimethylamino)benzoic Acid
This method involves the reduction of the carboxylic acid functionality of 3-(dimethylamino)benzoic acid to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH). The high yield reported for the analogous reduction of anthranilic acid suggests this is a very efficient route.[1]
Materials:
-
3-(Dimethylamino)benzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 3-(dimethylamino)benzoic acid (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the LAH suspension with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C, and the excess LAH is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Route 2: Reductive Amination of 3-Hydroxybenzaldehyde
This route provides a milder alternative to the LAH reduction, utilizing the reaction of 3-hydroxybenzaldehyde with dimethylamine, followed by in-situ reduction of the formed iminium ion with sodium triacetoxyborohydride. A similar reaction with m-anisaldehyde has been reported to proceed with a good yield of 77%.
Materials:
-
3-Hydroxybenzaldehyde
-
Dimethylamine hydrochloride
-
Sodium Triacetoxyborohydride
-
Sodium Acetate
-
Acetic Acid
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1 equivalent) in THF, dimethylamine hydrochloride (2 equivalents), sodium acetate (1.6 equivalents), and acetic acid (0.6 equivalents) are added.
-
The mixture is stirred at 0 °C for 5 minutes.
-
Sodium triacetoxyborohydride (2.2 equivalents) is then added in portions, and the reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography to give this compound.
Route 3: Dimethylation of 3-Aminobenzyl Alcohol
This synthetic pathway involves the direct dimethylation of the amino group of 3-aminobenzyl alcohol using the Eschweiler-Clarke reaction. This reaction employs formic acid and formaldehyde to achieve methylation.
Materials:
-
3-Aminobenzyl alcohol
-
Formic Acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
10% Sodium Hydroxide solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, 3-aminobenzyl alcohol (1 equivalent) is mixed with formic acid (2.5 equivalents).
-
Formaldehyde solution (2.2 equivalents) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction mixture is then cooled to room temperature and made alkaline (pH > 10) by the careful addition of 10% sodium hydroxide solution.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow and relationship between the three discussed synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
A Comparative Guide to the Validation of Analytical Methods for [3-(Dimethylamino)phenyl]methanol Quantification
This guide provides a comparative overview of two common analytical methods for the quantification of [3-(Dimethylamino)phenyl]methanol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). It is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this and structurally related aromatic amino alcohols. The guide outlines detailed experimental protocols for method validation and presents expected performance data in a comparative format.
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for their intended purpose.[1] Key validation parameters, as recommended by regulatory bodies, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3] This guide will compare and contrast HPLC-UV and GC-FID methods for the quantification of this compound, providing a framework for their validation.
Comparative Overview of Analytical Methods
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in a gaseous mobile phase, followed by detection via flame ionization. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds like this compound. | May require derivatization to increase volatility and thermal stability of the analyte. |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector. | Gas chromatograph with a Flame Ionization Detector. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May involve derivatization, extraction, and solvent exchange. |
| Analysis Time | Generally longer run times compared to GC. | Often provides faster analysis times. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase method is typically suitable.
Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.0) in an isocratic or gradient elution. A similar method for a related compound used acetonitrile and phosphoric acid in water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards through serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Validation Parameters and Expected Performance
| Parameter | Acceptance Criteria | Expected Performance for HPLC-UV |
| Specificity | The analyte peak should be free of interference from excipients, impurities, and degradation products. | The method should demonstrate a clean chromatographic peak for this compound at its specific retention time, with no co-eluting peaks in blank and placebo samples. |
| Linearity (R²) | ≥ 0.999 | A linear relationship between concentration and peak area is expected over the range of 50-150% of the target concentration, with an R² value > 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | 80% to 120% of the nominal concentration for assay determination.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Expected recovery values should be within this range at three concentration levels (e.g., 80%, 100%, and 120%).[1][3] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | The relative standard deviation for replicate injections of the standard and sample solutions should meet these criteria. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally.[3] |
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and quantifying volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol: GC-FID
-
Derivatization (if necessary):
-
React this compound with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a more volatile silyl ether.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Detector Temperature: 300 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the derivatized this compound in a suitable solvent (e.g., hexane, ethyl acetate). Create a series of calibration standards by dilution.
-
Sample Solution: Derivatize a known amount of the sample and dissolve it in a suitable solvent to a known concentration.
-
Validation Parameters and Expected Performance
| Parameter | Acceptance Criteria | Expected Performance for GC-FID |
| Specificity | The analyte peak should be resolved from any derivatizing agent, by-products, and other sample components. | The method should show a sharp, symmetric peak for the derivatized analyte at a specific retention time, with no interfering peaks in the blank. |
| Linearity (R²) | ≥ 0.999 | A linear response is expected over a defined concentration range, with an R² value > 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | 80% to 120% of the nominal concentration for assay determination.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Expected recovery should be within this range across three concentration levels.[1][3] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | The relative standard deviation for replicate injections should be within these limits. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally.[3] |
Visualizations
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
Decision Flowchart for Method Selection
Caption: Decision-making for selecting an analytical method.
References
- 1. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of [3-(Dimethylamino)phenyl]methanol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of [3-(Dimethylamino)phenyl]methanol, ensuring the safety of laboratory personnel and the protection of the environment. This document provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound should be handled as a hazardous chemical waste product. All disposal procedures must adhere to local, state, and federal regulations. It is critical to prevent the release of this compound into the environment. Therefore, it must not be disposed of down the drain or in regular trash.
Immediate Safety and Disposal Overview
All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.[1][2][3] It is crucial to avoid mixing this waste with other waste streams unless compatibility has been confirmed.[1][2] Uncleaned containers should be treated as if they contain the pure product.[2]
Step-by-Step Disposal Protocol
Researchers must adhere to the following procedures for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams.[1][3][4] Store acids and bases separately, and keep this waste away from oxidizing agents.[1][5]
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for all waste containing this compound.[2][4][6] The original container is often a good choice if it is in good condition.[1]
-
Ensure the container is equipped with a secure, tight-fitting lid to prevent spills and evaporation.[6]
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][2]
-
The label must include the full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[1]
-
Indicate the type of hazard(s) associated with the waste (e.g., toxic, irritant).[1]
-
Record the accumulation start date (the date the first drop of waste is added to the container) and the date the container becomes full.[1][4]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][8]
-
The SAA should be a well-ventilated and secure location, away from sources of ignition and incompatible materials.[1][2]
-
Ensure the storage area has secondary containment, such as a tray or tub, that can hold at least the volume of the largest container.[1]
-
Regularly inspect the storage area for any signs of leakage or container degradation.[6]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, check your institution's policy), arrange for its disposal.[6][7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.[2]
-
Spill Management
In the event of a spill:
-
If it is safe to do so, prevent further leakage.
-
Evacuate non-essential personnel from the area.
-
Use an inert absorbent material to collect the spilled substance.
-
Place the absorbent material into a sealed, properly labeled container for disposal as hazardous waste.[9]
-
Do not allow the chemical to enter drains or waterways.[2][10]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Maximum Storage Time in SAA | 6 to 12 months | [6][7][8] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [1][8] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
Comprehensive Safety Protocol for Handling [3-(Dimethylamino)phenyl]methanol
FOR IMMEDIATE USE: This document provides crucial safety and logistical information for the handling and disposal of [3-(Dimethylamino)phenyl]methanol. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate potential risks. The following guidance is predicated on the safety profiles of structurally analogous compounds, and it is imperative to treat this compound as a substance with potential hazards.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted. Structurally related compounds exhibit properties that include being harmful if swallowed, causing skin irritation or severe burns, and leading to serious eye damage.[1][2][3][4] Therefore, a comprehensive PPE strategy is the first line of defense.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | To protect against potential splashes that could cause severe eye damage. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for degradation or perforations before use. - Lab Coat: A standard lab coat is required to prevent skin contact. | To prevent skin contact which could lead to irritation or burns.[1][2] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6] | To prevent inhalation of potentially harmful vapors or aerosols. |
Safe Handling and Operational Plan
Adherence to strict operational procedures is critical for the safe handling of this compound.
2.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
2.2. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][8] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][7] |
3.1. Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it in a labeled hazardous waste container. Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[9]
-
-
Containment:
-
Solid Waste: Collect all solid materials contaminated with the compound (e.g., weighing paper, gloves, bench paper) in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated hazardous liquid waste container. Do not dispose of down the drain.[10]
-
Sharps Waste: Dispose of any contaminated sharps in a designated sharps container.[10]
-
-
Storage:
-
Arrange for Disposal:
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. laddresearch.com [laddresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. {3-[3-(Dimethylamino)propoxy]phenyl}methanol, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
